Neospiramycin I
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWVHAACKTENX-XLGVTROISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016175 | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70253-62-2, 102418-06-4 | |
| Record name | Neospiramycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neospiramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neospiramycin I: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neospiramycin I is a semi-synthetic macrolide antibiotic derived from Spiramycin I. This document provides a comprehensive overview of its discovery, methods of isolation, and structural elucidation. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a 16-membered macrolide antibiotic that belongs to the spiramycin family. It is structurally distinguished from its parent compound, Spiramycin I, by the hydrolysis of the mycarose sugar moiety. This modification results in a distinct biological activity profile. This guide details the scientific journey from the parent compound to the isolation and characterization of this compound.
Discovery and Synthesis
This compound was not discovered as a natural product but was identified as a derivative of Spiramycin I. Initial research by Sano, Inoue, and Ōmura in the early 1980s focused on the chemical modification of spiramycins to explore new derivatives with improved antimicrobial properties.[1][2] this compound is formed from Spiramycin I under acidic conditions.[3] It is also known to be a metabolite of spiramycin.
Synthesis from Spiramycin I
The primary method for the preparation of this compound is through the selective acidic hydrolysis of Spiramycin I. This process removes the terminal mycarose sugar from the disaccharide chain at position C-9 of the lactone ring.
Experimental Protocol: Preparation of this compound from Spiramycin I
A detailed experimental protocol for the preparation of this compound is provided below, based on established methods for acidic hydrolysis of spiramycins.[3]
-
Materials:
-
Spiramycin I
-
0.2% Phosphoric acid (v/v) in water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol gradient)
-
-
Procedure:
-
Hydrolysis: Dissolve Spiramycin I in a 0.2% aqueous solution of phosphoric acid. The reaction mixture is stirred at ambient room temperature for approximately 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Upon completion of the reaction, the mixture is carefully neutralized with a 5% sodium bicarbonate solution until the pH reaches approximately 7.0.
-
Extraction: The aqueous solution is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic extract is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product containing this compound.
-
Purification: The crude product is purified by silica gel column chromatography. A solvent gradient, typically starting with chloroform and gradually increasing the polarity with methanol, is used to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing pure this compound.
-
Final Product: The pure fractions are combined and the solvent is evaporated to yield this compound as a solid.
-
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₂N₂O₁₁ | |
| Molecular Weight | 698.9 g/mol | |
| Appearance | Solid |
Spectroscopic Data
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of this compound. The protonated molecule [M+H]⁺ is observed at m/z 699.4404.[4] Fragmentation patterns in MS/MS experiments would typically involve the loss of the sugar moieties and cleavages within the macrolide ring.
Biological Activity
This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.
In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (macrolide-sensitive) | 3.12 |
| Staphylococcus aureus (macrolide-resistant) | >100 |
| Bacillus cereus | 1.56 |
| Bacillus subtilis | 3.12 |
| Micrococcus luteus | 3.12 |
| Escherichia coli | 50 |
| Klebsiella pneumoniae | 12.5 |
Ribosomal Binding Affinity
The binding affinity of this compound to bacterial ribosomes has been quantified, providing insight into its mechanism of action.
| Parameter | Value |
| IC₅₀ (E. coli ribosomes) | 1.2 µM |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and isolation of this compound.
Mechanism of Action
References
- 1. Chemical modification of spiramycins. II. Synthesis and antimicrobial activity of 4'-deoxy derivatives of this compound and their 12-(Z)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of spiramycins. I. Synthesis of the acetal derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
Neospiramycin I: A Comprehensive Technical Overview
Neospiramycin I is a macrolide antibiotic and a derivative of Spiramycin I.[1][2] It is a significant metabolite of Spiramycin I, found in various animal-derived products.[3] This document provides an in-depth guide to the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex macrolide with a 16-membered lactone ring. Its chemical identity is well-defined by its IUPAC name, molecular formula, and various identifiers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | [4] |
| Molecular Formula | C36H62N2O11 | [1][3][4] |
| Molecular Weight | 698.9 g/mol | [1][4] |
| Exact Mass | 698.4354 Da | [2] |
| CAS Number | 70253-62-2 | [1][4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Mechanism of Action
This compound exhibits antibacterial activity against a range of bacteria. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and stimulates the dissociation of peptidyl-tRNA.[5]
Table 2: In Vitro Antimicrobial Activity of this compound (MIC, µg/mL)
| Organism | Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus | KB210 (macrolide-sensitive) | 3.12 | [1][2] |
| Staphylococcus aureus | KB224 (macrolide-resistant) | >100 | [1][2] |
| Bacillus cereus | 1.56 | [1][2] | |
| Bacillus subtilis | 3.12 | [1][2] | |
| Micrococcus luteus | 3.12 | [1][2] | |
| Escherichia coli | 0.2 | [1][2] | |
| Klebsiella pneumoniae | 12.5 | [1][2] |
This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2] In vivo studies have demonstrated its protective effects in a mouse model of S. pneumoniae type III infection, with an ED50 of 399.8 mg/kg.[1][2]
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Protocols
Synthesis of this compound Derivatives
Detailed protocols for the chemical modification of this compound have been published. For instance, the synthesis of 4'-deoxy derivatives of this compound involves reductive dechlorination via 4'-epi-chloro derivatives.[6] Another study describes the synthesis of tetrahydrofuranyl and tetrahydropyranyl derivatives at the 3 and/or 4' positions.[7] These syntheses are typically characterized using techniques such as magnetic resonance spectroscopy and mass spectrometry.[7]
Determination of this compound in Biological Matrices
A common application for this compound analysis is its detection in food products like milk. A confirmatory method using Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) has been developed.[8]
Key Steps of the LC/ESI-MS/MS Protocol: [8]
-
Extraction: Macrolide residues are extracted from the raw milk sample using acetonitrile.
-
Cleanup and Concentration: The sample extracts undergo a cleanup and concentration step using Solid-Phase Extraction (SPE) cartridges.
-
Chromatographic Separation: The purified extract is injected into a liquid chromatography system for separation.
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer with an electrospray ionization source in the positive ion mode. Data acquisition is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.
-
Quantification: Matrix-matched standard calibration curves are used to ensure accurate quantification of this compound.
Caption: Analytical workflow for this compound in raw milk.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C36H62N2O11 | CID 6441781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modification of spiramycins. II. Synthesis and antimicrobial activity of 4'-deoxy derivatives of this compound and their 12-(Z)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification of spiramycins. I. Synthesis of the acetal derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Neospiramycin I (CAS 70253-62-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neospiramycin I is a macrolide antibiotic and a derivative of spiramycin I, notable for its activity against a range of Gram-positive and some Gram-negative bacteria. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, mechanism of action, biological activity, and detailed experimental protocols for its analysis and evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a complex macrolide with the chemical formula C36H62N2O11.[1][2] Its structure is characterized by a 16-membered lactone ring, to which two amino sugars are attached. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 70253-62-2 | [1] |
| Molecular Formula | C36H62N2O11 | [1][2] |
| Molecular Weight | 698.90 g/mol | [1] |
| Exact Mass | 698.4354 | [1] |
| Appearance | White Powder | |
| Melting Point | 111-115 °C | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry and dark place. | [1] |
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[5] The primary target is the 50S subunit of the bacterial ribosome. By binding to the 50S subunit, this compound interferes with the translocation step of protein synthesis, which is the movement of the ribosome along the mRNA molecule.[6] This disruption prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[6] While generally considered bacteriostatic, at high concentrations, it may exhibit bactericidal activity against certain pathogens.[6]
Biological Activity
This compound has demonstrated significant in vitro and in vivo activity against a variety of bacterial strains.
In Vitro Activity
The minimum inhibitory concentrations (MICs) of this compound against several bacterial species are presented below.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | KB210 (macrolide-sensitive) | 3.12 | [1][4] |
| Staphylococcus aureus | KB224 (macrolide-resistant) | >100 | [1][4] |
| Bacillus cereus | 1.56 | [1][4] | |
| Bacillus subtilis | 3.12 | [1][4] | |
| Micrococcus luteus | 3.12 | [1][4] | |
| Escherichia coli | 0.2 | [1][4] | |
| Klebsiella pneumoniae | 12.5 | [1][4] |
This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][4]
In Vivo Activity
In a mouse model of Streptococcus pneumoniae type III infection, this compound demonstrated protective effects against mortality with an ED50 of 399.8 mg/kg.[1][4]
Pharmacokinetics
Pharmacokinetic studies in lactating cows have provided insights into the half-life of this compound.
| Matrix | Half-life (hours) | Reference |
| Plasma | 25.62 | [7] |
| Milk | 105.85 | [7] |
Experimental Protocols
Synthesis of this compound from Spiramycin I
General Procedure:
-
Dissolve Spiramycin I in a suitable solvent.
-
Treat the solution with a dilute acid (e.g., phosphoric acid) at ambient temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC, to follow the conversion of Spiramycin I to this compound.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product using an appropriate organic solvent.
-
Purify the crude product using chromatographic techniques (e.g., column chromatography) to obtain pure this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method for the simultaneous determination of spiramycin and neospiramycin in various matrices has been described.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength of 231 nm or 232 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Column temperature may be controlled (e.g., at 60°C) to improve separation.
Sample Preparation (General):
-
Homogenize the sample matrix (e.g., tissue, milk).
-
Extract this compound using a suitable solvent such as acetonitrile or a mixture of metaphosphoric acid and methanol.
-
Clean up the extract using solid-phase extraction (SPE) with a cation exchange or C18 cartridge to remove interfering substances.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS offers a highly sensitive and specific method for the determination of this compound.
Instrumentation and Conditions:
-
Chromatography: UPLC or HPLC with a C18 column.
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and water, both containing a small percentage of an acid (e.g., 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Sample Preparation: Sample preparation is similar to that for HPLC, involving extraction and SPE cleanup to minimize matrix effects.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Procedure:
-
Prepare Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
In Vitro Ribosome Binding Assay (General Protocol)
While a specific, detailed protocol for the determination of the 1.2 µM IC50 value for this compound is not available, a general approach for assessing macrolide binding to ribosomes involves a competitive binding assay.
Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled or fluorescently labeled macrolide antibiotic with known binding characteristics from the ribosome.
General Procedure:
-
Prepare Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Binding Reaction: Incubate a fixed concentration of isolated ribosomes with a fixed concentration of a labeled macrolide probe in a suitable binding buffer.
-
Competition: Add varying concentrations of unlabeled this compound to the reaction mixtures.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Probe: Separate the ribosome-bound probe from the unbound probe. This can be achieved by methods such as ultrafiltration, gel filtration, or nitrocellulose filter binding.
-
Quantification: Quantify the amount of labeled probe bound to the ribosomes in the presence of different concentrations of this compound.
-
Data Analysis: Plot the percentage of bound probe against the concentration of this compound. The IC50 value is the concentration of this compound that displaces 50% of the labeled probe.
In Vivo Efficacy in a Mouse Model of S. pneumoniae Infection
The following is a generalized protocol for determining the in vivo efficacy (ED50) of an antibiotic against S. pneumoniae in a mouse model.
Procedure:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c or Swiss Webster).
-
Infection: Infect the mice intraperitoneally or intranasally with a lethal dose of a virulent strain of S. pneumoniae (e.g., type III). The inoculum size should be predetermined to cause mortality in untreated control animals within a specific timeframe (e.g., 48-72 hours).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer different doses of this compound to groups of infected mice via a suitable route (e.g., subcutaneous or oral). Include a control group that receives a vehicle control.
-
Observation: Monitor the mice for a defined period (e.g., 7-10 days) and record the number of survivors in each treatment group.
-
Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of this compound that protects 50% of the infected mice from mortality, using a suitable statistical method such as probit analysis.
Conclusion
This compound is a macrolide antibiotic with potent activity against a range of bacteria, acting through the inhibition of protein synthesis. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and biological activity, supported by quantitative data. The detailed experimental protocols for its analysis and evaluation offer a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further research to elucidate detailed synthesis and ribosome binding protocols would be beneficial for the scientific community.
References
- 1. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of spiramycins. II. Synthesis and antimicrobial activity of 4'-deoxy derivatives of this compound and their 12-(Z)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modification of spiramycins. I. Synthesis of the acetal derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
The Unveiling of Neospiramycin I: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a significant member of the spiramycin family of 16-membered macrolide antibiotics. Produced by the soil bacterium Streptomyces ambofaciens, these compounds exhibit a broad spectrum of antibacterial activity. The intricate biosynthetic pathway of spiramycins, culminating in the formation of this compound as a key intermediate, presents a fascinating case study in natural product synthesis and a potential avenue for the generation of novel antibiotic derivatives through metabolic engineering. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic steps, genetic determinants, and experimental methodologies used to elucidate this complex process.
The Biosynthetic Blueprint of this compound
The journey from simple precursors to the complex structure of this compound is orchestrated by a large biosynthetic gene cluster (BGC) in S. ambofaciens, spanning over 85 kilobases of DNA.[1][2][3] This cluster encodes a suite of enzymes that meticulously construct and tailor the macrolide scaffold. The biosynthesis can be broadly divided into two major phases: the formation of the polyketide backbone and the subsequent post-polyketide synthase (PKS) tailoring modifications.
Polyketide Backbone Synthesis: The Genesis of Platenolide I
The initial step in this compound biosynthesis is the creation of the 16-membered lactone ring, platenolide I. This process is catalyzed by a Type I polyketide synthase (PKS), a large, modular enzyme complex.[1][4][5] The PKS machinery sequentially condenses extender units derived from methylmalonyl-CoA and ethylmalonyl-CoA, elongating the polyketide chain. Each module of the PKS is responsible for one cycle of chain extension and can contain various domains that determine the stereochemistry and reduction state of the growing chain. The final step catalyzed by the PKS is the cyclization of the linear polyketide chain to form the platenolide I macrocycle.
Post-PKS Tailoring: The Path to this compound
Following the formation of platenolide I, a series of enzymatic modifications, known as post-PKS tailoring steps, occur to yield the final spiramycin products. This compound emerges as a critical intermediate in this cascade of reactions. The key tailoring events leading to this compound are:
-
C-9 Keto Reduction: The keto group at the C-9 position of the platenolide I ring is reduced to a hydroxyl group. This reaction is catalyzed by the reductase enzyme Srm26.[2][4][5]
-
C-19 Methyl Group Oxidation: The methyl group at C-19 undergoes oxidation to a formyl group, a reaction catalyzed by the cytochrome P450 enzyme, Srm13.[2][4][5]
-
Glycosylation at C-5 (Attachment of Mycaminose): The first glycosylation event is the attachment of the deoxysugar TDP-mycaminose to the C-5 hydroxyl group of the modified platenolide I core. This crucial step is catalyzed by the glycosyltransferase Srm5.[1][4][5] The resulting intermediate is known as forocidin.
-
Glycosylation at C-9 (Attachment of Forosamine): The second sugar, TDP-forosamine, is attached to the C-9 hydroxyl group of forocidin. This reaction is catalyzed by the glycosyltransferase Srm29, leading to the formation of This compound .[1][3][4][5][6]
The biosynthesis does not terminate at this compound. A subsequent glycosylation step, the attachment of mycarose to the 4'-hydroxyl group of the mycaminose moiety by the glycosyltransferase Srm38, converts this compound into Spiramycin I.[1][4][5]
Key Enzymes in this compound Biosynthesis
The precise orchestration of the this compound biosynthetic pathway is dependent on the coordinated action of several key enzymes. While detailed kinetic data for many of these enzymes are not yet available in the literature, their functional roles have been elucidated through genetic and biochemical studies.
| Enzyme | Gene | Enzyme Class | Function in this compound Biosynthesis |
| SrmG (PKS) | srmG | Type I Polyketide Synthase | Synthesis of the platenolide I backbone |
| Srm26 | srm26 | Reductase | Reduction of the C-9 keto group of platenolide I |
| Srm13 | srm13 | Cytochrome P450 Monooxygenase | Oxidation of the C-19 methyl group of platenolide I |
| Srm5 | srm5 | Glycosyltransferase | Attachment of mycaminose to the C-5 hydroxyl group |
| Srm29 | srm29 | Glycosyltransferase | Attachment of forosamine to the C-9 hydroxyl group, forming this compound |
| Srm6 | srm6 | Auxiliary Protein | Interacts with and likely assists the function of Srm5 and Srm29 |
| Srm28 | srm28 | Auxiliary Protein | Interacts with and likely assists the function of Srm5 and Srm29 |
This table summarizes the key enzymes involved in the formation of this compound. The lack of specific kinetic parameters (Km, kcat) in the current literature highlights an area for future research.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic manipulation, analytical chemistry, and biochemical analysis. Below are detailed methodologies for key experiments cited in the study of spiramycin biosynthesis.
Gene Inactivation in Streptomyces ambofaciens
Objective: To create targeted gene knockouts in S. ambofaciens to study the function of specific genes in the spiramycin biosynthetic pathway. This protocol is based on PCR-targeting and intergeneric conjugation.[1]
Materials:
-
S. ambofaciens wild-type strain
-
E. coli donor strain (e.g., ET12567/pUZ8002)
-
Cosmid library of S. ambofaciens genomic DNA
-
Apramycin resistance cassette
-
Appropriate primers for PCR amplification
-
Plasmids for conjugation (e.g., pKOSi-based vectors)[7]
-
Standard media for E. coli and Streptomyces growth (e.g., LB, TSB, SFM)
-
Antibiotics for selection (e.g., apramycin, nalidixic acid)
Procedure:
-
Construct the Gene Replacement Cassette:
-
Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene from S. ambofaciens genomic DNA using PCR.
-
Clone the flanking regions on either side of an apramycin resistance cassette in a suitable vector.
-
-
Introduce the Gene Replacement Construct into E. coli :
-
Transform the constructed plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) to prepare for conjugation.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the S. ambofaciens recipient strain to mid-log phase.
-
Wash and mix the donor and recipient cells.
-
Plate the cell mixture onto a suitable medium (e.g., SFM) and incubate to allow for conjugation.
-
Overlay the plates with selective antibiotics (apramycin to select for exconjugants and nalidixic acid to counter-select the E. coli donor).
-
-
Selection and Verification of Double Crossover Mutants:
-
Isolate individual apramycin-resistant colonies.
-
Screen for the desired double crossover event by checking for the loss of the vector-encoded resistance marker (if applicable) and by PCR analysis using primers that flank the targeted gene.
-
Confirm the gene deletion by Southern blot analysis.
-
HPLC and LC-MS/MS Analysis of Spiramycin and its Intermediates
Objective: To separate, identify, and quantify spiramycin, this compound, and other biosynthetic intermediates from S. ambofaciens culture supernatants.[1]
Materials:
-
Culture supernatant from S. ambofaciens
-
HPLC system with a UV detector
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Solvents: Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or ammonium acetate for mobile phase modification
-
Standards for spiramycin I, II, III, and if available, this compound and other intermediates
HPLC Protocol:
-
Sample Preparation:
-
Centrifuge the S. ambofaciens culture to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%) and ramp up to a higher concentration (e.g., 95%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 232 nm.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve.
-
LC-MS/MS Protocol:
-
Chromatographic Conditions:
-
Use the same HPLC conditions as described above. The eluent from the HPLC is directed to the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to identify the molecular ions of the expected intermediates and products.
-
Tandem MS (MS/MS): Product ion scans of the parent ions of interest to obtain fragmentation patterns for structural confirmation.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for each analyte.
-
-
Data Analysis:
-
Identify compounds based on their retention times and mass-to-charge ratios (m/z) of their molecular ions and characteristic fragment ions.
-
Quantify compounds using the peak areas from the MRM chromatograms.
-
Visualizing the Biosynthetic Pathway and Experimental Workflow
To further clarify the intricate processes involved in this compound biosynthesis and its study, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for gene knockout in S. ambofaciens.
Conclusion and Future Perspectives
The biosynthesis of this compound is a testament to the remarkable enzymatic machinery present in Streptomyces. As a key intermediate in the spiramycin pathway, its formation involves a series of precisely controlled enzymatic reactions, from the assembly of the polyketide core to the sequential addition of deoxysugars. While significant progress has been made in identifying the genes and enzymes responsible for this pathway, a deeper quantitative understanding of the enzyme kinetics is still needed. Future research focusing on the biochemical characterization of the tailoring enzymes, particularly the glycosyltransferases, will be invaluable. Such knowledge will not only provide a more complete picture of this fascinating biosynthetic process but also pave the way for the rational design of novel and more potent spiramycin analogs through combinatorial biosynthesis and synthetic biology approaches, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of spiramycin synthesis in Streptomyces ambofaciens: effects of glucose and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Neospiramycin I: A Comprehensive Technical Guide on its Metabolic Formation from Spiramycin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramycin I, a 16-membered macrolide antibiotic, undergoes metabolic transformation in vivo to its primary active metabolite, Neospiramycin I. This conversion, primarily occurring in the liver, involves the hydrolytic cleavage of the mycarose sugar moiety from the parent compound. This technical guide provides an in-depth analysis of the metabolic pathway of Spiramycin I to this compound, presenting available quantitative data, detailed experimental protocols for analysis, and a visualization of the metabolic process. A further metabolic step involving the conjugation of both Spiramycin I and this compound with L-cysteine, particularly observed in porcine liver, is also discussed. This document is intended to serve as a critical resource for researchers engaged in the study of macrolide antibiotics, drug metabolism, and pharmacokinetic analysis.
Introduction
Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three forms: Spiramycin I, II, and III, with Spiramycin I being the most abundant component[1]. Used in both human and veterinary medicine, its efficacy is partly attributed to its conversion into active metabolites. The principal metabolite, this compound, is formed through the loss of the mycarose sugar from Spiramycin I[2]. Understanding the kinetics and pathways of this metabolic conversion is crucial for optimizing therapeutic regimens and for regulatory assessment of drug residues in animal-derived food products.
The Metabolic Pathway of Spiramycin I
The in vivo metabolism of Spiramycin I is a multi-step process. The primary and most well-documented pathway is the hydrolysis of the glycosidic bond linking the mycarose sugar to the lactone ring of Spiramycin I, resulting in the formation of this compound. This reaction is catalyzed by hydrolytic enzymes, likely glycoside hydrolases, predominantly in the liver.
A secondary metabolic pathway, particularly characterized in pig liver, involves the conjugation of the aldehyde function of both Spiramycin I and this compound with L-cysteine. This reaction forms a thiazolidine ring, leading to the creation of more polar cysteyl derivatives[3].
The following diagram illustrates the metabolic conversion of Spiramycin I.
Quantitative Analysis of Spiramycin I Metabolism
Direct quantitative data on the percentage conversion or yield of this compound from Spiramycin I in vivo is scarce in the literature. However, pharmacokinetic studies in various animal species provide valuable insights into the relative concentrations of the parent drug and its metabolite in different tissues over time. The following tables summarize these findings.
Table 1: Mean Residue Concentrations of Spiramycin and Neospiramycin in Cattle Tissues Following Intramuscular Administration
| Days Post-Treatment | Tissue | Spiramycin (µg/g) | Neospiramycin (µg/g) |
| 14 | Muscle | 0.47 ± 0.12 | 0.35 ± 0.08 |
| 14 | Liver | 1.15 ± 0.25 | 0.85 ± 0.15 |
| 14 | Kidney | 2.50 ± 0.50 | 1.80 ± 0.30 |
| 14 | Fat | 0.20 ± 0.05 | 0.15 ± 0.04 |
| 21 | Muscle | 0.25 ± 0.06 | 0.20 ± 0.05 |
| 21 | Liver | 0.60 ± 0.10 | 0.50 ± 0.09 |
| 21 | Kidney | 1.30 ± 0.20 | 1.00 ± 0.15 |
| 21 | Fat | 0.10 ± 0.03 | 0.08 ± 0.02 |
Data compiled from reports by the Food and Agriculture Organization of the United Nations.[2][4]
Table 2: Residue Concentrations of Spiramycin and Metabolites in Pig Liver Following Oral Administration
| Days Post-Treatment | Total Microbiologically Active Residues (µg/g) | Spiramycin + Neospiramycin by HPLC (µg/g) |
| 0 | 13800 | 400 |
| 3 | - | - |
| 10 | - | - |
This study highlights that a significant portion of the residues are polar cysteine conjugates, not just spiramycin and neospiramycin.[5]
Table 3: Pharmacokinetic Parameters of Spiramycin and Neospiramycin in Lactating Cows
| Parameter | Spiramycin (Plasma) | Neospiramycin (Plasma) | Spiramycin (Milk) | Neospiramycin (Milk) |
| Terminal Half-life (h) | 14.27 | 25.62 | 34.59 | 105.85 |
| Limit of Quantification (µg/ml) | 0.023 | 0.058 | 0.013 | 0.006 |
Data from Renard et al. (1994).[6]
Experimental Protocols
In Vivo Metabolism Study: General Workflow
The following diagram outlines a typical workflow for an in vivo study to determine the metabolic fate of Spiramycin I.
Analytical Method for Quantification: HPLC
A common method for the simultaneous determination of Spiramycin I and this compound is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector or a tandem mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 2.5) and acetonitrile. The exact ratio may vary, for example, 76:24 (v/v).
Procedure:
-
Sample Preparation: Homogenize tissue samples. Extract Spiramycin I and this compound using a suitable solvent such as acetonitrile or a metaphosphoric acid-methanol mixture.
-
Cleanup: Use solid-phase extraction (SPE) cartridges (e.g., Bond Elut SCX) to remove interfering substances from the extract.
-
Chromatographic Separation: Inject the cleaned-up sample into the HPLC system. Elute the compounds isocratically or with a gradient.
-
Detection: Monitor the eluent at a wavelength of approximately 232 nm for UV detection. For LC-MS/MS, use multiple reaction monitoring (MRM) for quantification and confirmation.
-
Quantification: Create a calibration curve using standards of known concentrations of Spiramycin I and this compound to quantify the amounts in the samples.
Artificial Synthesis of this compound for Standard Preparation
This compound for use as an analytical standard can be prepared by the acidic hydrolysis of Spiramycin I.
Procedure:
-
Dissolve Spiramycin I in a suitable solvent.
-
Add a dilute acid (e.g., 0.2% phosphoric acid) to the solution.
-
Allow the reaction to proceed at room temperature for approximately one hour.
-
The resulting solution will contain this compound, which can be purified if necessary.
This method is based on the principle that acidic conditions (pH < 2) can induce the cleavage of the mycarose sugar[7].
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
The Core Mechanism of Neospiramycin I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a 16-membered macrolide antibiotic, a derivative of Spiramycin I. Like other macrolides, its primary therapeutic effect stems from the inhibition of bacterial protein synthesis. This technical guide provides a detailed exploration of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of current scientific understanding, focusing on its interaction with the bacterial ribosome, the resulting impact on translation, and the experimental methodologies used to elucidate these processes.
The Molecular Target: The Bacterial 50S Ribosomal Subunit
The primary target of this compound is the large (50S) subunit of the bacterial 70S ribosome. The ribosome is the cellular machinery responsible for translating messenger RNA (mRNA) into protein. By binding to this crucial component, this compound effectively halts the production of essential proteins, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.
Binding Site and Molecular Interactions
While a high-resolution crystal structure of this compound specifically bound to a bacterial ribosome is not currently available, significant insights can be drawn from structural studies of its parent compound, Spiramycin. These studies reveal that Spiramycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1] This tunnel serves as the conduit for the newly synthesized polypeptide chain to emerge from the ribosome.
The binding site is predominantly composed of 23S ribosomal RNA (rRNA) and is located near the peptidyl transferase center (PTC), the active site for peptide bond formation.[2][3] Key interactions for 16-membered macrolides like Spiramycin involve nucleotides of the 23S rRNA, including the universally conserved adenine at position 2058 (E. coli numbering).[4] A crystal structure of Spiramycin bound to the Haloarcula marismortui 50S ribosomal subunit shows the antibiotic positioned to obstruct the NPET.[5] The saccharide moieties of the macrolide extend towards the PTC, potentially influencing its function.[5]
A study involving thermoaffinity labeling with a dihydrospiramycin derivative identified several ribosomal proteins in proximity to the binding site in E. coli ribosomes, including S12, S14, L17, L18, L27, and L35, suggesting a complex interaction environment.[6]
Mechanism of Protein Synthesis Inhibition
The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multifaceted mechanism that goes beyond simple steric hindrance.
Inhibition of Polypeptide Elongation and Translocation
Early models suggested that macrolides act as "tunnel plugs," physically blocking the passage of the nascent polypeptide chain.[7] However, current evidence points to a more nuanced, context-specific inhibition of translation .[8][9][10][11][12] This means that the inhibitory effect of the macrolide is dependent on the specific amino acid sequence of the nascent peptide being synthesized.[7][9]
The ribosome, with this compound bound in the NPET, can still synthesize short peptides. However, when specific "problematic" amino acid sequences are encountered at the C-terminus of the nascent chain, the peptidyl transferase reaction is stalled.[8][12] This context-specific action is thought to be mediated by allosteric changes in the PTC, induced by the interaction of the bound antibiotic and the nascent peptide within the tunnel.[9]
Stimulation of Peptidyl-tRNA Dissociation
A significant consequence of this stalled elongation is the premature dissociation of peptidyl-tRNA from the ribosome.[1][4] This "drop-off" of the incomplete polypeptide chain is a key aspect of the inhibitory mechanism of Spiramycin and other macrolides.[1][4] For Spiramycin, this dissociation has been observed to occur when the nascent peptide reaches a length of two to four amino acids.[1]
Inhibition of Peptide Bond Formation
Kinetic studies with Spiramycin have shown that it acts as a potent inhibitor of the peptidyl transferase reaction.[13] It is classified as a slow-binding, slowly reversible inhibitor of the puromycin reaction, a classic assay for peptide bond formation.[13] This inhibition is likely a consequence of the allosteric effects transmitted from the NPET binding site to the PTC, as well as potential direct interactions of the antibiotic's sugar moieties with the PTC.[5]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Ribosome Binding Affinity of this compound
| Parameter | Value | Organism | Reference |
| IC50 | 1.2 µM | E. coli | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus KB210 (macrolide-sensitive) | 3.12 | --INVALID-LINK--, --INVALID-LINK-- |
| Staphylococcus aureus KB224 (macrolide-resistant) | >100 | --INVALID-LINK--, --INVALID-LINK-- |
| Bacillus cereus | 1.56 | --INVALID-LINK--, --INVALID-LINK-- |
| Bacillus subtilis | 3.12 | --INVALID-LINK--, --INVALID-LINK-- |
| Micrococcus luteus | 3.12 | --INVALID-LINK--, --INVALID-LINK-- |
| Escherichia coli | 50 | --INVALID-LINK--, --INVALID-LINK-- |
| Klebsiella pneumoniae | 12.5 | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 35 ± 2 °C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Peptide environment of the peptidyl transferase center from Escherichia coli 70 S ribosomes as determined by thermoaffinity labeling with dihydrospiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 8. pnas.org [pnas.org]
- 9. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Context-Specific Action of Ribosomal Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of Neospiramycin I with the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neospiramycin I, a key component of the spiramycin complex of 16-membered macrolide antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome. This technical guide provides a comprehensive overview of the binding of this compound to the 50S ribosomal subunit, a critical interaction for its mechanism of action. By inhibiting protein synthesis, this compound effectively halts bacterial growth. This document details the molecular interactions, quantitative binding parameters, and the experimental methodologies used to elucidate this mechanism, offering valuable insights for researchers in antibiotic development and molecular biology.
Introduction
Macrolide antibiotics are a clinically significant class of drugs that inhibit bacterial protein synthesis.[1] this compound belongs to the 16-membered ring macrolide family, which is known to bind to the large (50S) ribosomal subunit.[1][2] This interaction physically obstructs the nascent peptide exit tunnel (NPET), thereby preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis.[3][4] Understanding the precise nature of this binding is paramount for the rational design of novel antibiotics that can overcome existing resistance mechanisms.
Mechanism of Action
The primary mechanism of action for this compound, like other spiramycins, is the inhibition of the translocation step in protein synthesis.[1] This is achieved by binding to the 50S ribosomal subunit and sterically hindering the passage of the growing polypeptide chain through the NPET.[3] Additionally, the disaccharide side chain present in 16-membered macrolides like spiramycin can protrude towards the peptidyl transferase center (PTC), more directly interfering with the peptidyl transferase reaction.[5] This dual mode of inhibition contributes to its efficacy as an antibacterial agent. The binding is a reversible process, and the antibiotic can stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[6]
The Binding Site of this compound on the 50S Ribosomal Subunit
The binding site for spiramycins, including this compound, is located within the NPET of the 50S ribosomal subunit and is primarily composed of 23S ribosomal RNA (rRNA).[3][7] Key molecular interactions have been identified through structural and biochemical studies of the closely related spiramycin.
Key Interactions:
-
23S rRNA Domain V: Nucleotides in the central loop of domain V are crucial for macrolide binding. Specifically, adenine residues A2058 and A2059 are key interaction points.[7][8] Methylation of A2058 is a common mechanism of bacterial resistance, as it significantly reduces the binding affinity of macrolides.[7]
-
23S rRNA Domain II: The loop of hairpin 35 in domain II of the 23S rRNA also contributes to the binding pocket.[7]
-
Covalent Bonding: A notable feature of 16-membered macrolides like spiramycin is the formation of a reversible covalent bond between the ethylaldehyde substituent at the C6 position of the lactone ring and the N6 of adenine A2103 (A2062 in E. coli numbering).[9][10]
-
Ribosomal Proteins: Ribosomal proteins L4 and L22 have been implicated in the binding of spiramycin to the 50S subunit.[8]
The crystal structure of spiramycin bound to the Haloarcula marismortui 50S ribosomal subunit (PDB ID: 1KD1) provides a detailed three-dimensional view of these interactions.[9][10]
Quantitative Binding Data
The affinity of macrolides for the ribosome can be quantified using various biophysical techniques. While specific data for this compound is not extensively reported independently of the spiramycin complex, kinetic studies on spiramycin provide valuable insights into its binding affinity.
| Compound | Method | Parameter | Value | Organism/System | Reference |
| Spiramycin | Kinetic Analysis of Puromycin Reaction Inhibition | Apparent Overall Dissociation Constant (Kd) | 1.8 nM | E. coli in vitro system | [11] |
This table summarizes the available quantitative data for the closely related spiramycin, which serves as a strong proxy for this compound.
Experimental Protocols
The study of this compound binding to the 50S ribosomal subunit employs a range of established experimental techniques.
Ribosome Binding Assays
These assays are fundamental to determining the binding affinity of an antibiotic for the ribosome.
5.1.1. Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled ligand to a larger molecule.[12][13]
-
Principle: A small, fluorescently labeled macrolide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the large 50S ribosomal subunit, the tumbling rate decreases significantly, leading to an increase in fluorescence polarization.
-
Methodology:
-
A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is incubated with purified 70S ribosomes or 50S subunits.[13]
-
For competitive binding, unlabeled this compound is titrated into the pre-formed complex of the fluorescent macrolide and the ribosome.
-
The change in fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.[13]
-
The dissociation constant (Kd) or the inhibitory constant (Ki) for this compound can be calculated from the resulting binding or displacement curves.
-
5.1.2. Radiolabeled Ligand Binding Assay
This classic method uses a radiolabeled antibiotic to quantify binding.
-
Principle: A radiolabeled form of the antibiotic is incubated with ribosomes. The ribosome-antibiotic complexes are then separated from the unbound antibiotic, and the amount of bound radioactivity is measured.
-
Methodology:
-
Varying concentrations of radiolabeled this compound are incubated with a fixed concentration of ribosomes.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Ribosome-bound antibiotic is separated from the free antibiotic, typically by ultracentrifugation or filtration through a nitrocellulose membrane.
-
The amount of radioactivity in the pellet (bound) or on the filter is quantified using a scintillation counter.
-
Binding parameters (Kd and Bmax) are determined by analyzing the data, for example, using a Scatchard plot.[11]
-
RNA Footprinting
This technique identifies the specific nucleotides in the rRNA that are in close contact with the bound antibiotic.[7]
-
Principle: Ribosomes are incubated with the antibiotic, and then the rRNA is subjected to chemical modification (e.g., with dimethyl sulfate - DMS) or enzymatic cleavage. The bound antibiotic protects the interacting nucleotides from modification or cleavage.
-
Methodology:
-
Purified ribosomes are incubated with this compound to allow for complex formation.
-
A chemical probe (e.g., DMS, which modifies accessible adenines and cytosines) is added to the mixture.
-
The rRNA is extracted, and the sites of modification are identified by primer extension using a radiolabeled primer that anneals to a downstream sequence.
-
Reverse transcriptase will stop at the modified bases, generating cDNA fragments of specific lengths.
-
The products are resolved on a sequencing gel, and the protected bases (the "footprint") are identified by comparing the pattern with and without the antibiotic.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques provide high-resolution three-dimensional structures of the antibiotic-ribosome complex.
-
Principle: X-ray crystallography requires the formation of well-ordered crystals of the ribosome-antibiotic complex, which are then diffracted with X-rays. Cryo-EM involves flash-freezing the complexes in a thin layer of vitreous ice and imaging them with an electron microscope.
-
Methodology (General Workflow):
-
Complex Formation: Purified 50S ribosomal subunits are incubated with an excess of this compound.
-
Crystallization (for X-ray) or Grid Preparation (for Cryo-EM): The complex is either set up for crystallization trials or applied to EM grids and vitrified.
-
Data Collection: X-ray diffraction data is collected at a synchrotron, or images are collected using a transmission electron microscope.
-
Structure Determination: The diffraction patterns or images are processed to reconstruct the three-dimensional structure of the complex, revealing the precise binding orientation and interactions of this compound.
-
Visualizations
Diagrams illustrating key processes and relationships provide a clearer understanding of the experimental and mechanistic aspects of this compound binding.
Caption: Workflow for characterizing this compound binding.
Caption: Mechanism of this compound antibacterial action.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined interaction with the 50S ribosomal subunit. Its binding within the nascent peptide exit tunnel, involving key interactions with the 23S rRNA, effectively halts peptide elongation. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other macrolide antibiotics. A thorough understanding of these molecular interactions is essential for the development of next-generation antibiotics capable of combating the growing threat of antimicrobial resistance.
References
- 1. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article [protein.bio.msu.ru]
- 8. researchgate.net [researchgate.net]
- 9. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 10. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antibacterial Spectrum of Neospiramycin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1][2] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.
Antibacterial Spectrum of this compound
The available data on the in vitro activity of this compound is summarized in Table 1. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (macrolide-sensitive KB210) | Gram-positive | 3.12 | [1][2] |
| Staphylococcus aureus (macrolide-resistant KB224) | Gram-positive | >100 | [1][2] |
| Bacillus cereus | Gram-positive | 1.56 | [1][2] |
| Bacillus subtilis | Gram-positive | 3.12 | [1][2] |
| Micrococcus luteus | Gram-positive | 3.12 | [1][2] |
| Escherichia coli | Gram-negative | 50 | [1][2] |
| Klebsiella pneumoniae | Gram-negative | 12.5 | [1][2] |
Mechanism of Action
This compound, as a macrolide antibiotic, functions by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[1][2] This binding action interferes with the translocation step of protein synthesis, ultimately halting the production of essential proteins and leading to the inhibition of bacterial growth. This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]
Mechanism of action of this compound.
Experimental Protocols for Determining Antibacterial Spectrum
The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of antibiotics like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Preparation of Materials:
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.
-
Antimicrobial Agent: A stock solution of this compound is prepared at a high concentration and then serially diluted.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
b. Procedure:
-
Dispense the culture medium into the wells of the microtiter plate.
-
Create a two-fold serial dilution of this compound across the wells of the plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.
Broth microdilution workflow.
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.
a. Preparation of Materials:
-
Culture Medium: Mueller-Hinton Agar (MHA).
-
Antimicrobial Agent: this compound is added to the molten agar at various concentrations.
-
Bacterial Inoculum: A standardized bacterial suspension is prepared.
b. Procedure:
-
Prepare a series of agar plates, each containing a different concentration of this compound.
-
Spot-inoculate the surface of each plate with the standardized bacterial suspension.
-
Include a control plate with no antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Test
This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.
a. Preparation of Materials:
-
Culture Medium: Mueller-Hinton Agar (MHA) plates.
-
Antimicrobial Disks: Paper disks impregnated with a standard concentration of this compound.
-
Bacterial Inoculum: A standardized bacterial suspension is prepared.
b. Procedure:
-
Evenly spread the bacterial inoculum over the entire surface of the MHA plate.
-
Aseptically place the this compound-impregnated disks on the agar surface.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where no bacteria have grown).
-
The size of the zone of inhibition is used to classify the bacterium as susceptible, intermediate, or resistant based on standardized charts.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the protein synthesis pathway within the bacterial cell. By inhibiting this fundamental process, the antibiotic disrupts a cascade of downstream cellular functions that are dependent on the continuous production of proteins.
The development of resistance to macrolides, including this compound, can occur through several mechanisms. A logical relationship of these mechanisms is depicted below.
Mechanisms of macrolide resistance.
Conclusion
This compound demonstrates in vitro activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is significantly reduced against macrolide-resistant strains, highlighting the importance of susceptibility testing in clinical settings. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible determination of its antibacterial spectrum. Further research is warranted to expand the currently available data and to fully elucidate the specific interactions of this compound with bacterial signaling pathways beyond the primary mechanism of protein synthesis inhibition.
References
Neospiramycin I activity against Gram-positive bacteria
An In-Depth Technical Guide on the Activity of Neospiramycin I Against Gram-Positive Bacteria
Introduction
This compound is a macrolide antibiotic and a derivative of spiramycin I.[1] Spiramycin itself is a 16-membered macrolide produced by Streptomyces ambofaciens and exhibits bacteriostatic activity against a range of Gram-positive bacteria.[2][3] Neospiramycin is a major metabolite of spiramycin and has been noted to possess similar antibiotic activity to its parent compound.[4][5] This guide provides a detailed overview of the antibacterial activity, mechanism of action, and relevant experimental methodologies pertaining to this compound's efficacy against Gram-positive bacteria, intended for researchers and drug development professionals.
Mechanism of Action
As a macrolide antibiotic, the primary mechanism of action for this compound, similar to its parent compound spiramycin, involves the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2] This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting protein production and leading to the inhibition of bacterial growth. This compound has been shown to bind to E. coli ribosomes with a half-maximal inhibitory concentration (IC50) of 1.2 µM.[1]
Caption: Inhibition of bacterial protein synthesis by this compound.
Quantitative In Vitro Activity
This compound has demonstrated notable activity against a variety of Gram-positive bacteria. Its efficacy is particularly evident against macrolide-sensitive strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (KB210) | Macrolide-Sensitive | 3.12 | [1] |
| Staphylococcus aureus (KB224) | Macrolide-Resistant | >100 | [1] |
| Bacillus cereus | Gram-Positive Rod | 1.56 | [1] |
| Bacillus subtilis | Gram-Positive Rod | 3.12 | [1] |
| Micrococcus luteus | Gram-Positive Coccus | 3.12 | [1] |
Quantitative In Vivo Activity
In vivo studies are critical for assessing the therapeutic potential of an antibiotic. This compound has been evaluated in a mouse model of infection, demonstrating protective effects against a Gram-positive pathogen.
| Infection Model | Pathogen | Efficacy Metric | Value | Reference |
| Mouse Mortality Model | Streptococcus pneumoniae Type III | ED50 (Effective Dose, 50%) | 399.8 mg/kg | [1] |
Experimental Protocols
The determination of an antibiotic's in vitro activity, particularly its MIC, is fundamental. A standard method for this is the broth microdilution assay.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the general steps for determining the MIC of this compound against a target Gram-positive bacterium.
-
Preparation of Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
A series of twofold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Positive (bacteria, no antibiotic) and negative (broth only) control wells are included.
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific bacterium.
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Caption: Standard experimental workflow for MIC determination.
Conclusion
This compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, particularly those sensitive to macrolides. Its mechanism of action aligns with other macrolide antibiotics, targeting the bacterial ribosome to inhibit protein synthesis. The quantitative data from both in vitro and in vivo studies underscore its potential as an antibacterial agent. The standardized protocols for activity assessment, such as the broth microdilution method, are crucial for the continued evaluation and comparison of this compound in drug discovery and development pipelines. Further research into its spectrum of activity against contemporary clinical isolates of Gram-positive pathogens is warranted.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Neospiramycin I Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two classes of Neospiramycin I derivatives: 4'-deoxy derivatives and acetal derivatives. This compound is a macrolide antibiotic, and its chemical modification can lead to derivatives with altered antimicrobial activity, pharmacokinetic properties, and spectrum of action. The following sections include experimental procedures, quantitative data summaries, and visualizations of the synthetic workflows and a relevant biological signaling pathway.
Quantitative Data Summary
The following tables summarize the reported yields and antimicrobial activities of synthesized this compound derivatives. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.
Table 1: Synthesis Yields of this compound Derivatives
| Derivative Class | Specific Derivative | Starting Material | Key Reagents | Yield (%) | Reference |
| 4'-Deoxy | 4'-Deoxythis compound | 4'-epi-Chloro-neospiramycin I | Tributyltin hydride, AIBN | ~80% | [1] |
| Acetal | 3-O-Tetrahydrofuranyl-neospiramycin I | This compound | 2,3-Dihydrofuran, Pyridinium p-toluenesulfonate | High | [2] |
| Acetal | 4'-O-Tetrahydrofuranyl-neospiramycin I | This compound | 2,3-Dihydrofuran, Pyridinium p-toluenesulfonate | High | [2] |
| Acetal | 3,4'-Di-O-Tetrahydrofuranyl-neospiramycin I | This compound | 2,3-Dihydrofuran, Pyridinium p-toluenesulfonate | High | [2] |
| Acetal | 3-O-Tetrahydropyranyl-neospiramycin I | This compound | 2,3-Dihydropyran, Pyridinium p-toluenesulfonate | High | [2] |
Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound and its Derivatives
| Compound | Staphylococcus aureus Smith | Staphylococcus aureus 209P | Bacillus subtilis ATCC 6633 | Escherichia coli NIHJ | Pseudomonas aeruginosa | Reference |
| This compound | 0.78 | 0.39 | 0.1 | >100 | >100 | [3] |
| 4'-Deoxythis compound | 0.39 | 0.2 | 0.05 | >100 | >100 | [1] |
| 3-O-Tetrahydrofuranyl-neospiramycin I | 1.56 | 0.78 | 0.2 | >100 | >100 | [2] |
| 4'-O-Tetrahydrofuranyl-neospiramycin I | 0.78 | 0.39 | 0.1 | >100 | >100 | [2] |
| 3,4'-Di-O-Tetrahydrofuranyl-neospiramycin I | 3.12 | 1.56 | 0.39 | >100 | >100 | [2] |
Experimental Protocols
The following are detailed protocols for the synthesis of 4'-deoxy and acetal derivatives of this compound.
Synthesis of 4'-Deoxythis compound
This protocol involves a two-step process: chlorination of the 4'-hydroxyl group followed by reductive dechlorination.
Step 1: Synthesis of 4'-epi-Chloro-neospiramycin I
-
Materials: this compound, Triphenylphosphine, Carbon tetrachloride, Dry dichloromethane.
-
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane.
-
Add triphenylphosphine (1.5 equivalents).
-
Slowly add carbon tetrachloride (2 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4'-epi-Chloro-neospiramycin I.
-
Step 2: Synthesis of 4'-Deoxythis compound
-
Materials: 4'-epi-Chloro-neospiramycin I, Tributyltin hydride, Azobisisobutyronitrile (AIBN), Dry toluene.
-
Procedure:
-
Dissolve 4'-epi-Chloro-neospiramycin I (1 equivalent) in dry toluene.
-
Add tributyltin hydride (2 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to 80°C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 4'-Deoxythis compound.[1]
-
Synthesis of Acetal Derivatives of this compound
This protocol describes the formation of tetrahydrofuranyl and tetrahydropyranyl ethers at the hydroxyl groups of this compound.
-
Materials: this compound, 2,3-Dihydrofuran or 2,3-Dihydropyran, Pyridinium p-toluenesulfonate (PPTS), Dry dichloromethane.
-
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane.
-
Add an excess of either 2,3-dihydrofuran or 2,3-dihydropyran (3-5 equivalents).
-
Add a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction time can be adjusted to control the degree of substitution (mono- vs. di-substitution).
-
Monitor the formation of products by TLC.
-
Upon reaching the desired product distribution, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of mono- and di-substituted products by silica gel column chromatography to isolate the desired acetal derivatives.[2]
-
Visualizations
The following diagrams illustrate the synthetic workflows and a key signaling pathway affected by the parent compound, spiramycin.
Caption: Synthetic workflow for the preparation of 4'-deoxy and acetal derivatives from this compound.
Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by spiramycin, the parent compound of neospiramycin.
References
Application Notes and Protocols for the Analytical Detection of Neospiramycin I
These application notes provide detailed methodologies for the quantitative analysis of Neospiramycin I in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Overview of Analytical Methods
This compound, a primary metabolite of the macrolide antibiotic Spiramycin, can be detected and quantified using several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., residue monitoring, pharmacokinetic studies, or quality control). The most common methods employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). Microbiological assays are also utilized to determine the bioactivity of the compound.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various analytical methods for the detection of this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Meat, Milk, Fish | 0.05 µg/g | - | 2 - 50 ng | 80.3 - 85.3 | [1] |
| HPLC-UV | Plasma | - | 0.058 µg/mL | - | - | [2][3] |
| HPLC-UV | Milk | - | 0.006 µg/mL | - | - | [2][3] |
| LC-MS/MS | Antibiotic Production Wastewater | 0.06 µg/L | - | 0.02 - 1.00 mg/L | 70 - 88 | [4] |
| LC-MS/MS | Cow, Goat, and Ewe Milk | 13 µg/kg | 40 µg/kg | 40 - 2000 µg/kg | - | [5][6] |
| LC-MS/MS | Raw Milk | < 1.0 µg/kg | - | - | 82.1 - 108.8 | [7] |
| LC-MS/MS | Porcine, Bovine, and Poultry Muscles | 25 µg/kg | - | - | 42 | [7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is suitable for the determination of this compound in animal-derived food products.
3.1.1. Sample Preparation (Meat, Milk, Fish) [1]
-
Extraction:
-
Homogenize 5 g of the sample (meat or fish) with 20 mL of a 1.2% metaphosphoric acid-methanol solution (50:50, v/v). For milk samples, mix 5 mL of milk with 20 mL of the same extraction solution.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Bond Elut SCX (500 mg) cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solution.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of the extraction solution.
-
Elute this compound with 5 mL of a 5% ammonia in methanol solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
3.1.2. HPLC-UV Operating Conditions [1]
-
Column: Puresil 5C18 (150 x 4.6 mm i.d., 5 µm)
-
Mobile Phase: 0.05 mol/L phosphate buffer (pH 2.5) and acetonitrile (76:24, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Workflow for HPLC-UV Analysis of this compound
References
- 1. Determination of neomycin in animal tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. <81> ANTIBIOTICS-MICROBIAL ASSAYS [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust LC/ESI-MS/MS Method for the Quantification of Neospiramycin I in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neospiramycin I is the primary and active metabolite of Spiramycin, a macrolide antibiotic widely used in veterinary medicine. Monitoring its concentration in biological matrices such as milk, plasma, and tissue is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This application note details a sensitive and specific Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) method for the quantification of this compound. The protocol covers sample preparation using solid-phase extraction, optimized chromatographic separation, and mass spectrometric detection parameters. The method demonstrates excellent accuracy, precision, and low detection limits, making it suitable for high-throughput analysis in a regulatory or research environment.
Introduction
Spiramycin is a 16-membered macrolide antibiotic that undergoes metabolic conversion to Neospiramycin. The quantification of both parent drug and its metabolite is essential for understanding its disposition and ensuring that residue levels in food products of animal origin do not exceed the established Maximum Residue Limits (MRLs). LC-MS/MS offers unparalleled sensitivity and specificity for this purpose, allowing for precise quantification even in complex biological matrices.[1][2] This document provides a comprehensive protocol for the extraction and quantification of this compound, developed and validated for reliability and accuracy.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Spiramycin-d3 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Water, HPLC or MS grade
-
Formic Acid, MS grade
-
Metaphosphoric Acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Cation-Exchange or C18)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for milk samples but can be adapted for other matrices like plasma or tissue homogenates.
-
Sample Pre-treatment:
-
Pipette 1.0 mL of the sample (e.g., raw milk) into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the Internal Standard working solution (Spiramycin-d3).
-
Add 5.0 mL of acetonitrile (ACN) for protein precipitation and initial extraction.[1][3] Alternatively, a solution of 1.2% metaphosphoric acid-methanol (1:1) can be used.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes (this compound and IS) with 5 mL of methanol or an appropriate elution solvent into a clean tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an HPLC vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[2][5]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.1 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized on the specific instrument |
| This compound | Precursor Ion → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |
| Spiramycin-d3 (IS) | Precursor Ion → Product Ion (Quantifier) |
Note: The specific m/z transitions for this compound must be determined by infusing a standard solution into the mass spectrometer. Data acquisition should include at least two transitions for confirmation purposes.[1][3]
Data and Performance
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Performance Characteristics (Based on Published Data)
| Parameter | Result | Source Matrix |
| Linearity Range | 1-100 µg/mL (Spiramycin) | Standard Solution[6] |
| 40-2000 µg/kg | Milk[7] | |
| Correlation Coefficient (r²) | > 0.999 | Various[7][8] |
| Accuracy (Recovery) | 82.1% - 108.8% | Milk[1][3] |
| Precision (%RSD) | < 20% (Intermediate Precision) | Milk[1][3] |
| 2.5% - 4.2% (Intermediate Precision) | Milk[7] | |
| Limit of Detection (LOD) | < 1.0 µg/kg | Milk[1][3] |
| 13 µg/kg | Milk[7] | |
| Limit of Quantification (LOQ) | 0.058 µg/mL | Plasma[9] |
| 0.006 µg/mL | Milk[9] | |
| 40 µg/kg | Milk[7] |
Key Considerations and Troubleshooting
-
Solvent Adduct Formation: Neospiramycin, like its parent compound Spiramycin, contains an aldehyde functional group. In the presence of protic solvents (e.g., water, methanol), solvent molecules can add to this group, resulting in a change in the precursor ion's mass-to-charge ratio (m/z).[10][11] This can lead to an underestimation of the analyte if not accounted for. It is recommended to use aprotic solvents (e.g., acetonitrile) for preparing stock solutions and to monitor for potential water-adduct ions during analysis.[10]
-
Internal Standard Selection: A stable isotope-labeled internal standard, such as Spiramycin-d3, is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.[7]
-
Isotopic Interference: When using a deuterated internal standard (e.g., Spiramycin-d3), care must be taken with the concentration chosen. The third isotope peak of the native, highly abundant analyte can contribute to the signal of the internal standard, leading to a flattened calibration curve and an overestimation of the analyte concentration.[12] Ensure the IS concentration is sufficiently high to minimize this effect.[12]
Workflow Visualization
The overall analytical workflow from sample receipt to final data analysis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Spiramycin I and Its Primary Metabolite this compound in Meat, Milk and Fish by HPLC [jstage.jst.go.jp]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00205A [pubs.rsc.org]
- 12. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Neospiramycin I Standard for Analytical Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neospiramycin I is a macrolide antibiotic and a primary metabolite of Spiramycin I.[1] It is utilized as an analytical standard for the quantitative determination of spiramycin and neospiramycin residues in various matrices, particularly in food products of animal origin such as meat, milk, and fish, as well as in environmental samples like wastewater.[2][3] Its structural similarity to spiramycin, differing by the hydrolysis of the mycarose sugar, necessitates precise analytical methods for its detection and quantification. This document provides detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical and Physical Properties
| Property | Value |
| CAS Number | 70253-62-2[2] |
| Molecular Formula | C₃₆H₆₂N₂O₁₁[4] |
| Molecular Weight | 698.9 g/mol [4] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[2] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |
| Stability | Stable for over 2 years if stored properly. Shipped under ambient temperature as a non-hazardous chemical.[1] |
Mechanism of Action
This compound, like other macrolide antibiotics, acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[5] This disruption ultimately halts protein production, leading to a bacteriostatic effect.[5] In some cases, at high concentrations, it may exhibit bactericidal activity.
Figure 1. Mechanism of action of this compound.
Application: Quantitative Analysis
This compound is crucial as a reference standard for the development, validation, and routine application of analytical methods to monitor drug residues in food and ensure consumer safety.
Quantitative Data Summary
The following tables summarize the performance characteristics of published HPLC and LC-MS/MS methods for the quantification of this compound.
Table 1: HPLC Method Performance
| Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Meat, Milk, Fish | 2 - 50 ng | 0.05 µg/g | - | 80.3 - 85.3 | [1] |
| Plasma | - | - | 0.058 µg/mL | - | [6] |
| Milk | - | - | 0.006 µg/mL | - | [6] |
Table 2: LC-MS/MS Method Performance
| Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Meat, Fish | 0.05 - 5 ng | 0.01 µg/g | - | 73.2 - 89.2 | [7] |
| Raw Milk | - | < 1.0 µg/kg | - | 82.1 - 108.8 | [8] |
| Cow, Goat, Ewe Milk | 40 - 2000 µg/kg | 13 µg/kg | 40 µg/kg | - | [9] |
| Antibiotic Production Wastewater | 0.02 - 1.00 mg/L | 0.06 µg/L | - | 70 - 88 | [3] |
Experimental Protocols
Preparation of Standard Solutions
5.1.1. Stock Standard Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a suitable solvent such as methanol or DMSO to a final volume of 10 mL in a volumetric flask.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
5.1.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method.
-
For LC-MS/MS analysis, it is often recommended to prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking blank matrix extracts with the working standard solutions.
Sample Preparation Protocols
The following are generalized protocols for the extraction of this compound from common matrices. Optimization may be required based on specific laboratory conditions and equipment.
Figure 2. General workflow for sample preparation.
5.2.1. Protocol for Milk Samples (LC-MS/MS)
-
To 5 mL of milk in a centrifuge tube, add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and proceed to Solid Phase Extraction (SPE).
-
Condition an Oasis HLB SPE cartridge (60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase and filter through a 0.22 µm syringe filter before injection.
5.2.2. Protocol for Meat and Fish Samples (HPLC and LC-MS/MS)
-
Homogenize 5 g of tissue sample with 20 mL of 1.2% metaphosphoric acid-methanol (1:1, v/v).[1]
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For HPLC, a Bond Elut SCX (500mg) cartridge can be used for cleanup.[1] For LC-MS/MS, an Oasis HLB cartridge (60 mg) is suitable.[7]
-
Condition the chosen SPE cartridge appropriately (refer to manufacturer's instructions).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Analytical Method Protocols
Figure 3. General workflow for analytical determination.
5.3.1. HPLC-UV Protocol
-
Column: Puresil 5C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: 0.05 M phosphate buffer (pH 2.5) : acetonitrile (76:24, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 20 µL.
5.3.2. LC-MS/MS Protocol
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. A common precursor ion is the doubly charged molecule [M+2H]²⁺ at m/z 350.2.[7]
Troubleshooting
-
Poor Peak Shape: Ensure proper mobile phase pH and composition. Check for column degradation.
-
Low Recovery: Optimize sample preparation, especially the SPE cleanup and elution steps. Ensure complete evaporation and reconstitution.
-
Matrix Effects (LC-MS/MS): Use matrix-matched calibration standards or a stable isotope-labeled internal standard if available. Dilute the sample extract if suppression or enhancement is severe.
-
Contamination: Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.
Conclusion
The this compound analytical standard is essential for the accurate and reliable quantification of this antibiotic residue in various samples. The protocols outlined in this document provide a comprehensive guide for researchers and analysts. Adherence to good laboratory practices and proper method validation are crucial for obtaining high-quality data.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [Determination of spiramycin and tilmicosin in meat and fish by LC/MS]. | Semantic Scholar [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. [Determination of spiramycin and tilmicosin in meat and fish by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Neospiramycin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vitro antibacterial susceptibility testing of Neospiramycin I, a macrolide antibiotic derived from Spiramycin I.[1][2] This document is intended to guide researchers in assessing the antibacterial efficacy of this compound against various bacterial strains.
Overview and Mechanism of Action
This compound is a macrolide antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][4] Like other macrolides, it binds to the 50S subunit of the bacterial ribosome, leading to the dissociation of peptidyl-tRNA during translocation.[3][4][5] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth. While generally considered bacteriostatic, macrolides can be bactericidal at high concentrations.[3]
Caption: Mechanism of action of this compound.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[6]
| Bacterial Strain | Gram Type | Description | MIC (µg/mL) | Reference |
| Staphylococcus aureus (KB210) | Gram-positive | Macrolide-sensitive | 3.12 | [1][2] |
| Staphylococcus aureus (KB224) | Gram-positive | Macrolide-resistant | >100 | [1][2] |
| Bacillus cereus | Gram-positive | 1.56 | [1][2] | |
| Bacillus subtilis | Gram-positive | 3.12 | [1][2] | |
| Micrococcus luteus | Gram-positive | 3.12 | [1][2] | |
| Escherichia coli | Gram-negative | 50 | [1][2] | |
| Klebsiella pneumoniae | Gram-negative | 12.5 | [1][2] |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing to ensure accuracy and reproducibility.[7][8][9] The following are detailed protocols for broth microdilution and agar dilution methods, which are commonly used to determine the MIC of a compound.
Broth Microdilution Assay
This method is used to determine the MIC in a liquid growth medium.
Caption: Workflow for Broth Microdilution Assay.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
0.5 McFarland turbidity standard
-
Sterile DMSO (or other appropriate solvent)
-
Incubator (35-37°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in CAMHB to achieve the desired starting concentration for the assay.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting this compound solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only) for each plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium upon which bacteria are then inoculated.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial strains of interest
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a specific volume of each this compound dilution to a separate flask of molten agar to achieve the desired final concentrations. Mix well.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the control plate. A multi-pronged inoculator can be used to test multiple strains simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test. It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate swabbed with the test organism. The agent diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured after incubation. The interpretation of the zone size (susceptible, intermediate, or resistant) requires established and validated correlational data with MIC values, which may not be available for a novel compound like this compound. Therefore, this method is more suitable for screening purposes.
Quality Control
For all susceptibility testing, it is crucial to include quality control (QC) strains with known MIC values for the class of antibiotic being tested (e.g., a macrolide). This ensures the accuracy and reproducibility of the test system. Recommended QC strains from CLSI guidelines should be used.[10]
Data Interpretation
The obtained MIC values indicate the potency of this compound against the tested bacterial strains. A lower MIC value signifies greater antibacterial activity. The data can be used to compare the efficacy of this compound against different bacteria and to other antimicrobial agents. For clinical relevance, these in vitro MIC values would need to be correlated with pharmacokinetic and pharmacodynamic data.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 5. e-lactancia.org [e-lactancia.org]
- 6. idexx.dk [idexx.dk]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Neospiramycin I in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a macrolide antibiotic and a primary metabolite of Spiramycin, a compound used in veterinary medicine.[1][2] Possessing antimicrobial activity similar to its parent compound, this compound presents a subject of interest for its potential therapeutic applications against various bacterial pathogens.[3] These application notes provide a summary of the available data and detailed, generalized protocols for the evaluation of this compound in preclinical animal models of infection. It is important to note that dedicated research on this compound as a standalone therapeutic agent is limited, and therefore, some protocols are based on established methodologies for the parent compound, Spiramycin, and other macrolide antibiotics.
Physicochemical and Pharmacokinetic Profile
This compound is a metabolite of Spiramycin formed in species such as cattle.[2] Pharmacokinetic studies in cattle following the administration of Spiramycin have shown the presence of this compound in various tissues.
Table 1: Pharmacokinetic Parameters of this compound in Cattle (following Spiramycin administration)
| Parameter | Value | Animal Model | Tissue/Matrix | Citation |
| Half-life (t½) | 109.5 hours | Calves | Injection Site | [2] |
| Tissue Distribution | Higher concentrations in kidney than in liver at 14 days post-administration. | Calves | Kidney, Liver | [2] |
Efficacy in Animal Models of Infection
Direct studies detailing the efficacy of this compound in animal infection models are not extensively available in recent literature. However, its recognized antimicrobial activity suggests its potential effectiveness. The following protocols are adapted from established models for macrolide antibiotics and can be applied to investigate the in vivo efficacy of this compound.
Experimental Protocol 1: Murine Model of Bacterial Pneumonia
This protocol is adapted from established murine pneumonia models used for evaluating macrolide antibiotics.[4][5]
Objective: To evaluate the efficacy of this compound in reducing bacterial load in the lungs of mice infected with a respiratory pathogen (e.g., Streptococcus pneumoniae or Staphylococcus aureus).
Materials:
-
This compound (preparation from Spiramycin may be required)
-
Pathogen of interest (e.g., S. pneumoniae, S. aureus)
-
Male/Female mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Tryptic Soy Broth (TSB) or appropriate bacterial culture medium
-
Agar plates for bacterial enumeration
-
Surgical instruments for dissection
Procedure:
-
Inoculum Preparation:
-
Culture the selected bacterial strain overnight in TSB at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum concentration should be determined in pilot studies to establish a non-lethal but robust infection.
-
-
Infection:
-
Anesthetize the mice using the chosen anesthetic agent.
-
Intratracheally or intranasally inoculate a specific volume of the bacterial suspension (e.g., 50 µL) into the lungs of each mouse.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), administer this compound via a relevant route (e.g., oral gavage, subcutaneous, or intraperitoneal injection).
-
The dosage and frequency of administration should be determined based on preliminary dose-ranging studies. A starting point could be extrapolated from Spiramycin studies (e.g., 25-100 mg/kg).
-
A vehicle control group (receiving only the vehicle used to dissolve this compound) and a positive control group (treated with a known effective antibiotic) should be included.
-
-
Efficacy Assessment:
-
At 24 or 48 hours post-treatment, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).
-
Efficacy is determined by comparing the bacterial load in the this compound-treated group to the vehicle control group.
-
Workflow for Murine Pneumonia Model
Caption: Workflow for evaluating this compound in a murine pneumonia model.
Experimental Protocol 2: Murine Model of Systemic Infection (Sepsis)
This protocol is based on generalized murine sepsis models.[6][7]
Objective: To assess the efficacy of this compound in improving survival and reducing systemic bacterial dissemination in a mouse model of sepsis.
Materials:
-
This compound
-
Pathogen of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Escherichia coli)
-
Male/Female mice (e.g., ICR or Swiss Webster, 6-8 weeks old)
-
Sterile PBS
-
Bacterial culture media and plates
Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the pneumonia model, adjusting the concentration to induce a septic state (determined in pilot studies).
-
-
Infection:
-
Administer the bacterial suspension via intraperitoneal (IP) injection.
-
-
Treatment:
-
Begin treatment with this compound at a specified time post-infection (e.g., 1-2 hours).
-
Administer the compound via a suitable route (e.g., subcutaneous or intravenous).
-
Include vehicle control and positive control groups.
-
-
Efficacy Assessment:
-
Survival: Monitor the mice for a defined period (e.g., 7 days) and record survival rates.
-
Bacterial Load: At a specific time point (e.g., 24 hours), a subset of mice can be euthanized to collect blood and spleen samples.
-
Determine the bacterial load in the blood (CFU/mL) and homogenized spleen (CFU/g) by plating serial dilutions.
-
Caption: Proposed mechanism of action for this compound.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in animal models of infection. While there is a clear need for more specific research on this compound, the methodologies outlined, based on established practices for macrolide antibiotics, provide a solid starting point for researchers and drug development professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Comparative efficacy of clindamycin, erythromycin and spiramycin against Staphylococcus aureus in the rat croton oil pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue residues of spiramycin in cattle after intramuscular administration of multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacodynamic Assessment of Clarithromycin in a Murine Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Protein Synthesis with Neospiramycin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Neospiramycin I, a macrolide antibiotic, for investigating bacterial protein synthesis. Detailed protocols for key experiments are provided to facilitate research into its mechanism of action and antibacterial properties.
Introduction to this compound
This compound is a derivative of spiramycin I, a 16-membered macrolide antibiotic. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which can interfere with the elongation of the polypeptide chain. Specifically, spiramycins are thought to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[1][2][3][4][5] This targeted action makes this compound a valuable tool for studying the intricacies of the bacterial translation machinery and for the development of novel antibacterial agents.
Mechanism of Action
This compound, as a macrolide antibiotic, targets the bacterial ribosome, a critical component for protein synthesis.[6] The binding of this compound to the 50S ribosomal subunit obstructs the nascent peptide exit tunnel (NPET).[7] This interference does not indiscriminately halt all protein synthesis but rather exhibits a context-dependent inhibition. The progression of the ribosome is often stalled at specific amino acid sequence motifs within the nascent polypeptide chain.[7] A key aspect of the mechanism of spiramycin, and likely this compound, is the stimulation of peptidyl-tRNA drop-off from the ribosome during the translocation step of elongation.[1][2][4] This premature dissociation of the growing peptide chain effectively terminates protein synthesis.
Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Activity of this compound
| Parameter | Organism/System | Value | Reference |
| IC50 | E. coli Ribosome Binding | 1.2 µM | MedKoo Biosciences, Cayman Chemical |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus (macrolide-sensitive KB210) | 3.12 | MedKoo Biosciences, Cayman Chemical |
| S. aureus (macrolide-resistant KB224) | >100 | MedKoo Biosciences, Cayman Chemical |
| B. cereus | 1.56 | MedKoo Biosciences, Cayman Chemical |
| B. subtilis | 3.12 | MedKoo Biosciences, Cayman Chemical |
| M. luteus | 3.12 | MedKoo Biosciences, Cayman Chemical |
| E. coli | 50 | MedKoo Biosciences, Cayman Chemical |
| K. pneumoniae | 12.5 | MedKoo Biosciences, Cayman Chemical |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on bacterial protein synthesis.
Bacterial Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain using the broth microdilution method.
Workflow for MIC Determination.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile tubes and pipettes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (bacteria, no drug), and well 12 as a negative control (broth only).
-
Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight in CAMHB. b. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a value corresponding to this concentration (e.g., OD600 of 0.08-0.1 for E. coli).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600.
In Vitro Translation Inhibition Assay
This protocol assesses the ability of this compound to inhibit protein synthesis in a cell-free system.
References
- 1. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome stalling and peptidyl-tRNA drop-off during translational delay at AGA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for dissolving Neospiramycin I for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neospiramycin I is a macrolide antibiotic and a derivative of spiramycin I. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This document provides detailed protocols for the dissolution of this compound for various experimental applications, including in vitro and in vivo studies.
Data Presentation: Solubility and Stability
Proper dissolution and storage are critical for maintaining the bioactivity of this compound. The following table summarizes the known solubility and stability data. It is important to note that while specific quantitative solubility data for this compound is limited, data for the closely related parent compound, Spiramycin, is included for reference and is expected to be comparable.
| Property | Solvent/Condition | Value | Citation(s) |
| Solubility | |||
| This compound | DMSO | Soluble (Specific concentration not reported) | [1][2][3] |
| Methanol | A 100 µg/mL solution is commercially available. | [4] | |
| Spiramycin (for reference) | DMSO | ~30 mg/mL | [5] |
| Ethanol | ~25 mg/mL | [5] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] | |
| Aqueous Buffers | Sparingly soluble | [5] | |
| Stability | |||
| This compound (Solid) | -20°C | ≥ 4 years | [1] |
| Spiramycin Stock Solution | -80°C in DMSO | Up to 6 months | |
| -20°C in DMSO | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in most in vitro cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. Based on data for the parent compound, a concentration of up to 30 mg/mL should be achievable.[5]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution of the stock solution into the cell culture medium or buffer to achieve the final working concentration.
-
Note: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in an intermediate volume of the aqueous buffer before adding it to the final volume. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent toxicity.
-
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[5]
Protocol 3: Preparation of a Formulation for In Vivo Animal Studies
This protocol is adapted from a formulation used for Spiramycin and is suitable for parenteral administration in animal models.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents in the specified order, mixing thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final formulation:
-
Add 100 µL of the 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix until a clear solution is obtained.
-
-
This formulation is expected to yield a clear solution with a this compound concentration of at least 2.5 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Signaling Pathway of Macrolide Antibiotics
References
Troubleshooting & Optimization
Neospiramycin I Stability: A Technical Support Resource for Researchers
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Neospiramycin I powder?
A1: For long-term storage, this compound as a solid powder should be kept in a dry, dark environment at -20°C. Under these conditions, it is reported to be stable for at least four years[1]. For short-term storage (days to weeks), 0-4°C is recommended[2][3]. The product is generally stable enough for shipping at ambient temperatures for a few weeks[2][3].
Q2: How stable is this compound in solution?
A2: While specific data for this compound is limited, based on studies of the closely related Spiramycin, it is expected to be most stable in solutions with a pH range of 4.0 to 10.0. Significant degradation is likely to occur in strongly acidic (pH < 4.0) and strongly alkaline (pH > 10.0) conditions. Stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer periods (months)[2].
Q3: What are the known degradation pathways for this compound?
A3: this compound is a primary metabolite and degradation product of Spiramycin I, formed under acidic conditions[4]. Photocatalysis can also induce the conversion of Spiramycin to Neospiramycin[5]. This suggests that this compound itself may be susceptible to further degradation under similar hydrolytic and photolytic stress.
Q4: Is this compound sensitive to light and heat?
A4: Based on forced degradation studies of Spiramycin, macrolides of this class are generally stable under thermal and photolytic stress when in the solid state[6]. However, prolonged exposure of solutions to light, especially UV light, may lead to degradation. It is always recommended to protect solutions of this compound from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in stock solution | Improper storage temperature or pH of the solvent. | Prepare fresh stock solutions in a buffer with a pH between 4.0 and 10.0. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Check the pH of your mobile phase and sample solutions. Ensure they are within the stable range. Protect samples from light and elevated temperatures during analysis. |
| Inconsistent results in bioassays | Instability of this compound in the assay medium. | Evaluate the stability of this compound in your specific cell culture or assay medium over the time course of the experiment. Consider preparing fresh dilutions immediately before use. |
| Precipitation of the compound in aqueous solution | Poor solubility or pH-dependent solubility. | This compound is soluble in DMSO[1]. For aqueous solutions, ensure the pH is within a range where the compound is soluble and stable. The use of co-solvents may be necessary. |
Stability of this compound Under Forced Degradation Conditions (Data extrapolated from Spiramycin studies)
The following table summarizes the expected stability of this compound based on forced degradation studies performed on Spiramycin.
| Stress Condition | Reagent/Parameters | Duration | Expected Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation | [6] |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Significant Degradation | [6] |
| Neutral Hydrolysis | Water | 24 hours | Minimal Degradation | [6] |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Stable | [6] |
| Thermal Stress | 60°C | 24 hours | Stable | [6] |
| Photolytic Stress | UV light (254 nm) | 24 hours | Stable | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent, such as DMSO[1].
-
For aqueous-based assays, further dilute the stock solution with a buffer solution at a pH between 4.0 and 10.0 to the desired concentration.
-
Store the stock solution in amber vials at -20°C for long-term storage or 4°C for short-term use.
Protocol 2: Forced Degradation Study (Adapted from Spiramycin Protocol)
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer
-
HPLC system with UV or MS detector
Procedure:
-
Acidic Degradation:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Degradation:
-
Dissolve this compound in HPLC grade water to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% solution of H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place this compound powder in a thermostatically controlled oven at 60°C for 24 hours.
-
After the incubation period, dissolve the powder in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
For solution stability, incubate a 1 mg/mL solution of this compound at 60°C for 24 hours and analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose this compound powder to UV light (254 nm) in a photostability chamber for 24 hours.
-
After exposure, dissolve the powder and analyze by HPLC.
-
For solution stability, expose a 1 mg/mL solution of this compound to UV light and analyze at specified time points. A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Protocol 3: Stability-Indicating HPLC Method (General Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.5-7.0). The exact gradient will need to be optimized to achieve separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Known transformation pathway of Spiramycin I to this compound.
References
- 1. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Determination of Spiramycin I and Its Primary Metabolite this compound in Meat, Milk and Fish by HPLC [scienceon.kisti.re.kr]
- 6. Green RP-HPLC Stability-Indicating Assay Method for Neomycin Sulfate in the Veterinary Formulation [ejchem.journals.ekb.eg]
Technical Support Center: Optimizing Neospiramycin I Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and troubleshooting of Neospiramycin I in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped as a solid powder at ambient temperature and is stable for several weeks under these conditions.[1] Upon receipt, it is crucial to store it under the recommended conditions to ensure its long-term stability.
Q2: What are the optimal long-term and short-term storage conditions for solid this compound?
A2: For optimal stability, store solid this compound in a dry, dark place.[1] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1][2] A shelf life of over two to four years can be expected if stored properly at -20°C.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol. When preparing stock solutions, it is advisable to use aprotic solvents like DMSO if the solution is not for immediate use, as protic solvents (e.g., water, methanol) can react with the aldehyde group of the molecule.[3]
Once prepared, store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can reduce stability.[4][5] For DMSO stock solutions, store at -20°C for use within one month or at -80°C for use within six months.[6] Methanolic solutions are best stored at 2-8°C.[7]
Q4: Is this compound sensitive to light or moisture?
A4: Yes. Like many complex organic molecules, this compound should be protected from light and moisture.[8][9] Store the solid compound and solutions in light-resistant containers and ensure they are tightly sealed to prevent moisture absorption.[10] Forced degradation studies on the parent compound, spiramycin, indicate it is stable under photolytic conditions, but it is best practice to minimize light exposure.
Q5: What is the primary degradation pathway for this compound?
A5: this compound, a derivative of spiramycin, is susceptible to hydrolytic degradation, particularly in acidic aqueous solutions. Spiramycin is known to convert to neospiramycin under acidic conditions.[11] Furthermore, the aldehyde group in this compound can react with protic solvents like water to form an unstable hydrate (a geminal diol), which exists in equilibrium with the aldehyde form.[3] This conversion can lead to a change in molecular weight and may affect analytical results, especially in LC-MS/MS.[3][12]
Storage Condition Summary
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shelf Life (If Stored Properly) |
| Solid Powder | N/A | 0 - 4°C, Dry, Dark[1][2] | -20°C, Dry, Dark[1][2] | > 4 years[13] |
| Stock Solution | DMSO | 0 - 4°C[1] | -20°C (up to 1 month), -80°C (up to 6 months)[6] | 1-6 months |
| Stock Solution | Methanol | 2 - 8°C[7] | Not Recommended | N/A |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Problem 1: Loss of Biological Activity in My Experiment
| Possible Cause | Suggested Solution |
| Improper Storage: The compound (solid or solution) was not stored at the recommended temperature or was exposed to light/moisture. | Review the storage conditions in the table above. Always use fresh aliquots for experiments. |
| Repeated Freeze-Thaw Cycles: The stock solution was frozen and thawed multiple times. | Prepare single-use aliquots of your stock solution to maintain its integrity.[4] |
| Degradation in Aqueous Media: The compound degraded after being diluted in acidic or neutral aqueous cell culture media or buffers for an extended period. | Prepare fresh dilutions in your experimental media immediately before use. For longer-term experiments, consider the stability of the compound in your specific medium by running a time-course activity assay. |
| Contamination: The stock solution or culture medium is contaminated with microorganisms. | Visually inspect stock solutions for turbidity.[4] If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques.[14] |
Problem 2: Inconsistent or Unexpected Analytical Results (HPLC/LC-MS)
| Possible Cause | Suggested Solution |
| Appearance of Unexpected Peaks: A new peak appears in the chromatogram, often with a mass difference of +18 Da (for water) or +32 Da (for methanol). | This is likely due to the formation of a hydrate or hemiacetal from the reaction of the aldehyde group with a protic solvent.[3] Use aprotic solvents like acetonitrile or DMSO for sample preparation and standards. If aqueous buffers are necessary, analyze samples as quickly as possible after preparation.[3][12] |
| Disappearing or Diminishing Peak Area: The peak corresponding to this compound decreases over time, especially in aqueous samples. | This indicates degradation or conversion to the hydrated form.[12] For LC-MS/MS, consider monitoring for the mass of the hydrated form as well as the parent compound. After 96 hours in an aqueous solution, over 90% of the parent compound may be converted.[3][12] |
| Poor Peak Shape or Shifting Retention Time: Chromatographic issues are observed. | Ensure the mobile phase pH is appropriate. An acidic mobile phase (pH 2.5) has been shown to be effective.[2] Check column integrity and ensure proper equilibration. |
| Low Recovery: The amount of this compound detected is lower than expected. | Optimize the extraction procedure. Solid Phase Extraction (SPE) with a cation exchange cartridge (e.g., Bond Elut SCX) has been used successfully.[2][6] |
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Mechanism of action for macrolide antibiotics like this compound.
Experimental Protocols
Protocol 1: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods developed for spiramycin and neospiramycin analysis.[2][6][10]
-
Instrumentation:
-
Reagents:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.[7]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
To test the stability of an experimental sample, prepare it in the relevant buffer or medium, and inject it at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Monitor the peak area of this compound to determine its concentration and assess for the appearance of new peaks, which would indicate degradation products.
-
Protocol 2: Forced Degradation Study
This protocol helps to understand the stability of this compound under various stress conditions and is based on ICH guidelines for the parent compound, spiramycin.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.
-
-
Stress Conditions (apply to separate aliquots of the stock solution):
-
Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2-8 hours.
-
Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2-8 hours.
-
Neutral Hydrolysis: Mix the drug solution with water (1:1 v/v) and incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 60°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation. Spiramycin studies show degradation is expected primarily under hydrolytic (acidic and basic) conditions.
-
References
- 1. biomedres.us [biomedres.us]
- 2. Determination of Spiramycin I and Its Primary Metabolite this compound in Meat, Milk and Fish by HPLC [jstage.jst.go.jp]
- 3. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. [논문]Determination of Spiramycin I and Its Primary Metabolite this compound in Meat, Milk and Fish by HPLC [scienceon.kisti.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. academicoa.com [academicoa.com]
- 9. Precautions in handling pharmaceutical products containing antibiotics | PPTX [slideshare.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. adl.usm.my [adl.usm.my]
Navigating Neospiramycin I Solubility: A Technical Guide for Researchers
For immediate technical support, please refer to the following guides and frequently asked questions regarding the solubility of Neospiramycin I in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Solubility Profile of this compound
Understanding the solubility of this compound is critical for the design and execution of a wide range of in vitro and in vivo studies. Below is a summary of its solubility in common laboratory solvents. It is important to note that while this compound is known to be soluble in several organic solvents, precise quantitative data is not always readily available. Data for the closely related parent compound, Spiramycin, is provided for reference and can serve as a valuable estimation.
| Solvent | This compound Solubility | Spiramycin (Parent Compound) Solubility (for reference) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3][4] | ~30 mg/mL[5] | This compound is readily soluble in DMSO. |
| Methanol | Soluble (at least to 100 µg/mL)[6][7] | Data not available | A commercially available solution confirms solubility at this concentration. |
| Ethanol | Data not available | ~25 mg/mL[5] | Solubility is expected to be similar to Spiramycin. |
| Dimethylformamide (DMF) | Data not available | ~30 mg/mL[5] | Solubility is expected to be similar to Spiramycin. |
| Water | Sparingly Soluble | Slightly soluble[8]; >20 mg/L[9] | As with other macrolides, aqueous solubility is limited. |
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a solvent of choice.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound powder to a clean, tared glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Record the initial weight of the compound.
-
Add a precise volume of the selected solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
-
Sample Collection and Filtration:
-
Carefully aspirate the supernatant, taking care not to disturb the pellet.
-
Filter the supernatant through a syringe filter (0.22 µm) into a clean collection tube. This step is crucial to remove any remaining microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant.
-
-
Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in appropriate units, such as mg/mL or molarity (M).
-
Troubleshooting Guide for Solubility Experiments
Researchers may encounter several common issues when working with this compound. The following flowchart provides a systematic approach to troubleshooting solubility problems.
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound stock solution in DMSO into an aqueous buffer. What should I do?
A1: This is a common issue when using a water-miscible organic solvent as a primary stock solvent. To mitigate this "crashing out," you can try the following:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is low. Reducing the final concentration in your assay may keep it in solution.
-
Optimize the co-solvent concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but not high enough to interfere with your experiment. You may need to perform a titration to find the optimal percentage.
-
Use a different formulation strategy: For some applications, using a surfactant or other excipient may help to increase the apparent solubility in aqueous media.
Q2: Can I heat the solvent to dissolve this compound faster?
A2: Gentle warming can be used to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. If you choose to warm the solution, do so minimally and monitor for any signs of degradation, such as a color change. Always bring the solution back to your experimental temperature and observe for any precipitation.
Q3: My this compound powder is not dissolving well in methanol, even though a commercial solution is available. Why might this be?
A3: Several factors could be at play:
-
Purity and form of the compound: The physical form (e.g., crystalline vs. amorphous) and purity of your this compound can affect its dissolution rate.
-
Energy input: Ensure you are providing sufficient energy to dissolve the compound. Vigorous vortexing and sonication can be effective.
-
Solvent quality: Use high-purity, anhydrous methanol, as water content can affect solubility.
Q4: How should I prepare a stock solution of this compound?
A4: For most applications, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO.
-
Accurately weigh the desired amount of this compound powder.
-
Add a portion of the solvent and vortex or sonicate until the solid is completely dissolved.
-
Add the remaining solvent to reach the final desired volume and mix thoroughly.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Is there a recommended way to prepare this compound for cell-based assays?
A5: For cell-based assays, it is crucial to minimize the final concentration of the organic solvent (e.g., DMSO) to avoid cytotoxicity.
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS 70253-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. achemtek.com [achemtek.com]
- 8. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
Technical Support Center: Neospiramycin I Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Neospiramycin I. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and microbiological assays. LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex biological matrices.[1][2][3] HPLC-UV is a robust and widely available method, while microbiological assays measure the biological activity of the antibiotic.
Q2: What are the key stability considerations for this compound during sample preparation and analysis?
A2: this compound and its parent compound, spiramycin, are susceptible to degradation in acidic conditions. It is crucial to control the pH of solutions during sample extraction, storage, and analysis to prevent the conversion of spiramycin to neospiramycin or further degradation. Samples should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation. The choice of solvent can also impact stability, with methanol being a commonly used solvent for stock solutions.[4]
Q3: How can I prepare this compound standards for calibration?
A3: this compound reference standards can be purchased from commercial suppliers. Stock solutions are typically prepared by dissolving the standard in a suitable organic solvent, such as methanol.[4] Working standards are then prepared by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method. It is important to use calibrated pipettes and volumetric flasks to ensure accuracy.
Q4: What are typical sources of variability in this compound quantification assays?
A4: Variability can arise from multiple sources, including:
-
Sample Preparation: Inconsistent extraction recovery, pH fluctuations, and sample degradation.
-
Chromatography (HPLC/LC-MS/MS): Variations in mobile phase composition, column temperature, and flow rate. Column aging can also lead to shifts in retention time and peak shape.
-
Mass Spectrometry (LC-MS/MS): Matrix effects (ion suppression or enhancement), instrument contamination, and detector sensitivity drift.[1][5][6][7][8]
-
Microbiological Assays: Inoculum density, agar depth, incubation conditions (time and temperature), and the presence of interfering substances.[9][10]
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
This guide addresses common issues encountered during the quantification of this compound using HPLC-UV.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Solution |
| My this compound peak is tailing. | Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the HPLC column packing.[11][12][13][14][15] | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to suppress the ionization of silanol groups.[14] 2. Use a High-Purity Column: Employ a modern, end-capped C18 column with high-purity silica to minimize residual silanols. 3. Add a Competitive Base: Incorporate a small amount of a basic modifier like triethylamine (TEA) into the mobile phase to block the active sites. |
| My peak is fronting. | Sample overload or a column void. | 1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Check for Column Void: If the problem persists, disconnect the column, reverse it, and flush with a strong solvent. If a void is present, the column may need to be replaced.[14] |
Issue 2: Poor Peak Resolution
| Question | Possible Cause | Solution |
| I can't separate this compound from other components in my sample. | Inadequate separation efficiency of the column or non-optimal mobile phase composition.[3][16][17] | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. 2. Change Column: Use a column with a different stationary phase or a longer column with a smaller particle size for higher efficiency. 3. Adjust Flow Rate: A lower flow rate can sometimes improve resolution, but will increase run time. |
Issue 3: Fluctuating Retention Times
| Question | Possible Cause | Solution |
| The retention time of my this compound peak is shifting between injections. | Inconsistent mobile phase composition, temperature fluctuations, or a leak in the system.[17] | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage. |
LC-MS/MS Assay Troubleshooting
This guide focuses on issues specific to the quantification of this compound by LC-MS/MS.
Issue 1: No or Low Signal/Sensitivity
| Question | Possible Cause | Solution |
| I am not seeing a peak for this compound, or the signal is very weak. | Ion suppression due to matrix effects, incorrect mass spectrometer settings, or sample degradation.[2][18][19] | 1. Address Matrix Effects: Dilute the sample, improve sample clean-up (e.g., using solid-phase extraction), or use a matrix-matched calibration curve.[1][5][6] 2. Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage. 3. Check Sample Stability: Prepare a fresh sample and analyze immediately to rule out degradation. |
Issue 2: High Background Noise
| Question | Possible Cause | Solution |
| The baseline of my chromatogram is very noisy. | Contaminated mobile phase, dirty ion source, or electronic noise.[18] | 1. Use High-Purity Solvents: Prepare fresh mobile phase using LC-MS grade solvents and additives. 2. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components. 3. Check for Electrical Interference: Ensure the instrument is properly grounded. |
Microbiological Assay Troubleshooting
This guide provides solutions for common problems in microbiological assays for this compound.
Issue 1: Irregular or Poorly Defined Inhibition Zones
| Question | Possible Cause | Solution |
| The zones of inhibition are not circular or have fuzzy edges. | Uneven inoculation of the test organism, uneven agar depth, or the presence of interfering substances in the sample.[9][10][20] | 1. Standardize Inoculum: Ensure the inoculum is of the correct turbidity (using a McFarland standard) and is spread evenly over the agar surface.[21] 2. Ensure Uniform Agar Depth: Pour a consistent volume of agar into each plate to achieve a uniform depth (typically 4 mm).[22][23] 3. Sample Clean-up: If sample matrix interference is suspected, consider a sample extraction or dilution step. |
Issue 2: No Inhibition Zones or Zones are Too Small/Large
| Question | Possible Cause | Solution |
| I am not seeing any zones of inhibition, or the zones are consistently out of the expected range. | Incorrect antibiotic concentration, resistant test organism, or improper incubation conditions. | 1. Verify Standard and Sample Concentrations: Prepare fresh dilutions of the standard and sample. 2. Check Test Organism Susceptibility: Use a quality control strain with known susceptibility to this compound to verify the assay is performing correctly. 3. Confirm Incubation Conditions: Ensure the incubator is at the correct temperature and that plates are incubated for the specified time. |
Experimental Protocols
HPLC-UV Method for this compound in Raw Milk
This protocol is adapted from a validated multi-residue method.[3][24]
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of raw milk in a centrifuge tube, add 2 mL of methanol.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Column: ODS Hypersil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.05 M Phosphate buffer (pH 3.0) : Acetonitrile : Methanol (55:30:15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 232 nm
-
Column Temperature: 30°C
3. Quantification
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
LC-MS/MS Method for this compound in Plasma
This protocol is based on established methods for macrolide analysis in biological fluids.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma in a centrifuge tube, add an internal standard solution (e.g., a deuterated analog of this compound).
-
Add 5 mL of a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an LC-MS vial.
2. LC-MS/MS Conditions
-
LC Column: C18 column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard.
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Microbiological Agar Diffusion Assay for this compound
This protocol follows the general principles of the Kirby-Bauer disk diffusion method.[21]
1. Preparation of Materials
-
Test Organism: A susceptible strain of Micrococcus luteus or Bacillus subtilis.
-
Agar Medium: Mueller-Hinton Agar (or other suitable nutrient agar).
-
Inoculum: Prepare a suspension of the test organism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Standard and Sample Solutions: Prepare dilutions of this compound standard and the test sample in a suitable buffer.
2. Assay Procedure
-
Inoculate the surface of the Mueller-Hinton agar plates evenly with the prepared inoculum using a sterile swab.
-
Allow the plates to dry for 3-5 minutes.
-
Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Pipette a fixed volume (e.g., 20 µL) of each standard and sample dilution onto separate discs.
-
Incubate the plates at 35-37°C for 18-24 hours.
3. Quantification
-
Measure the diameter of the zones of inhibition (clear areas around the discs) to the nearest millimeter.
-
Create a calibration curve by plotting the logarithm of the standard concentration against the diameter of the inhibition zone.
-
Determine the concentration of this compound in the sample by interpolating its zone of inhibition on the calibration curve.
Quantitative Data Summary
| Parameter | HPLC-UV in Milk[3][24] | LC-MS/MS in Milk[2] | LC-MS/MS in Plasma |
| Limit of Detection (LOD) | 16.0 ng/mL | <1.0 µg/kg | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 40 µg/kg | 0.058 µg/mL |
| Recovery | 63.1% - 117.4% | 82.1% - 108.8% | Good recoveries reported |
| **Linearity (R²) ** | >0.9930 | >0.99 | Not explicitly stated |
Visualizations
Caption: HPLC-UV experimental workflow for this compound quantification.
Caption: Troubleshooting logic for HPLC peak tailing.
Caption: Decision tree for selecting a this compound quantification method.
References
- 1. terrance.who.int [terrance.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hpc-standards.com [hpc-standards.com]
- 5. myadlm.org [myadlm.org]
- 6. gcsmc.org [gcsmc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 12. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation analysis of macrolide antibiotics with good performance on a positively charged C18HCE column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. Dragging factor vs. symmetric factor vs. asymmetric factor What is the difference_ [uhplcslab.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. usp.org [usp.org]
- 21. asm.org [asm.org]
- 22. researchgate.net [researchgate.net]
- 23. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Neospiramycin I Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Neospiramycin I.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix during mass spectrometry-based analysis.[1] These effects can lead to inaccurate quantification, poor method precision, and reduced sensitivity. In complex biological matrices like plasma, tissue, or milk, endogenous components such as phospholipids, proteins, and salts are common sources of matrix effects.
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with the same concentration of this compound post-extraction. The percentage difference reveals the extent of ion suppression or enhancement.
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog of this compound or another macrolide with similar physicochemical properties and chromatographic behavior can be used. It is crucial to ensure the chosen IS does not suffer from different matrix effects than this compound.
Q4: Can simply diluting my sample extract reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this strategy may compromise the sensitivity of the assay, potentially leading to concentrations below the limit of quantification (LOQ). This approach is most effective when the initial analyte concentration is high and the analytical method is highly sensitive.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis due to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to improve the separation of this compound from interfering peaks. Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (see Q5 for a comparison). |
| High Variability in Results (%RSD > 15%) | Inconsistent matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.2. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects across the analytical batch. |
| Low Analyte Recovery | Ion suppression due to matrix components. | 1. Improve Sample Preparation: Utilize a more effective sample cleanup technique to remove interfering substances. Solid-Phase Extraction (SPE) with an appropriate sorbent or a QuEChERS-based method can be highly effective.2. Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to minimize in-source ion suppression. |
| Signal Enhancement | Co-eluting compounds enhancing the ionization of this compound. | 1. Improve Chromatographic Separation: Separate the enhancing compounds from the this compound peak.2. Refine Sample Cleanup: Use a sample preparation method that effectively removes the compounds causing enhancement. |
Comparison of Sample Preparation Methods
Effective sample preparation is the first line of defense against matrix effects. The choice of method depends on the sample matrix, required throughput, and the nature of interfering compounds. Below is a comparison of two common techniques for macrolide analysis.
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Principle | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | An initial liquid-liquid partitioning with acetonitrile and salts is followed by a dispersive SPE (d-SPE) cleanup step. |
| Typical Recovery for Macrolides | 80-110% (highly dependent on sorbent choice and method optimization) | 85-115% |
| Precision (%RSD) | < 15% | < 10% |
| Advantages | High selectivity, can achieve high concentration factors. | High throughput, low solvent consumption, effective for a wide range of analytes. |
| Disadvantages | Can be time-consuming and require significant method development. | May be less selective than traditional SPE for certain matrix-analyte combinations. |
| Best Suited For | Complex matrices requiring high selectivity (e.g., tissue homogenates, feed). | High-throughput screening of a large number of samples (e.g., muscle, milk). |
Note: The values presented are typical and can vary based on the specific matrix, macrolide, and protocol used.
Comparison of Calibration Strategies
The choice of calibration strategy is critical for compensating for matrix effects that remain after sample preparation.
| Calibration Strategy | Principle | Typical Accuracy (%RE) | Typical Precision (%RSD) | Advantages | Disadvantages |
| External Standard in Solvent | Calibration curve is prepared in a neat solvent. | ± 20-50% (or worse) | > 15% | Simple and quick to prepare. | Highly susceptible to matrix effects, leading to inaccurate results. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the samples. | ± 15% | < 15% | Effectively compensates for consistent matrix effects. | Requires a reliable source of blank matrix; may not account for inter-sample variability. |
| Internal Standard (Structural Analog) | A compound with similar properties to the analyte is added at a constant concentration to all samples and standards. | ± 10-20% | < 15% | Compensates for some variability in sample preparation and instrument response. | The analog may not experience the exact same matrix effects as the analyte. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL version of the analyte is used as the internal standard. | < ± 10% | < 10% | The "gold standard" for compensating for matrix effects and other sources of error. | Can be expensive and may not be commercially available for all analytes. |
| Standard Addition | The sample is spiked with known concentrations of the analyte to create a calibration curve within each sample. | < ± 5% | < 5% | Considered the most accurate method for overcoming matrix effects as it calibrates within the specific sample matrix. | Labor-intensive, requires a larger sample volume, and is not practical for high-throughput analysis. |
Note: The values presented are representative and highlight the relative performance of each strategy. Actual performance will depend on the specific assay and matrix.
Experimental Protocols
Protocol 1: Sample Preparation of Fish Tissue using QuEChERS
This protocol is adapted for the extraction of this compound from fish muscle.
-
Homogenization: Homogenize 10 g of fish tissue.
-
Sample Weighing: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Fortification (for QC and calibration standards): Spike with the appropriate concentration of this compound standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Milk
This protocol describes a general SPE procedure for extracting this compound from milk samples.
-
Sample Preparation:
-
To 5 mL of milk, add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute this compound from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical workflow for troubleshooting matrix effects.
References
Technical Support Center: Enhancing Neospiramycin I Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of Neospiramycin I from Streptomyces ambofaciens.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during this compound production, offering potential causes and actionable solutions.
Issue 1: Low or No this compound Yield
Q: My Streptomyces ambofaciens culture is growing (producing biomass), but the yield of this compound is consistently low or undetectable. What are the common causes?
A: Low yields of macrolide antibiotics like spiramycin and its metabolite neospiramycin, despite good cell growth, often point to issues in the fermentation medium composition or suboptimal culture conditions. Key factors to investigate include:
-
Carbon and Phosphate Repression: The biosynthesis of spiramycin in S. ambofaciens is known to be inhibited by high concentrations of glucose and inorganic phosphate.[1][2] Excess glucose, particularly after nitrogen sources have been depleted, can lead to the accumulation of organic acids, and excess phosphate can repress key enzymes in the biosynthetic pathway.[2][3]
-
Suboptimal Precursor Supply: this compound synthesis relies on precursors from primary metabolism. For instance, valine catabolism supplies precursors for the aglycone spiramycin core. Excess ammonium in the medium can repress valine dehydrogenase, a crucial enzyme in this supply chain, thereby limiting antibiotic production.[2][4]
-
Inappropriate Fermentation Parameters: The production of secondary metabolites is highly sensitive to environmental conditions. Non-optimal pH, temperature, aeration (dissolved oxygen), or agitation rates can stress the culture and prevent the metabolic switch from primary growth to antibiotic synthesis.[5][6]
-
Strain Viability: Repeated subculturing can lead to strain degeneration and loss of productivity. It is always advisable to use a fresh culture revived from a frozen stock for consistent production.[1]
Issue 2: Inconsistent Yield Between Batches
Q: I am observing significant batch-to-batch variability in my this compound yield, even when I try to maintain the same conditions. How can I improve consistency?
A: Inconsistent yields are typically traced back to subtle variations in starting materials or procedures. To improve reproducibility, focus on the following:
-
Standardize Inoculum Preparation: The age and physiological state of the seed culture are critical. Ensure you have a strict, standardized protocol for preparing your inoculum, using a consistent cell density and growth phase (e.g., late logarithmic to early stationary) for inoculation.[1][5]
-
Media Component Quality: Use high-purity, consistent sources for all media components. If possible, prepare a large single batch of basal medium to be used across multiple experiments to eliminate variability from this source.[1]
-
Precise pH Control: The pH of the fermentation broth can shift during cultivation due to the consumption of substrates and production of metabolites. Implement a robust pH monitoring and control strategy, either through sufficient buffering or automated adjustments, to maintain the optimal pH, which is typically near neutral (6.5-7.5).[1][7]
-
Consistent Aeration and Agitation: Ensure that agitation speeds are calibrated and consistent and that flask volumes are uniform to maintain similar oxygen transfer rates between batches. Overloading flasks can impede proper aeration.[5]
Issue 3: High Levels of Impurities
Q: My fermentation produces a good overall titer, but is contaminated with high levels of related impurities. How can I improve the purity of this compound?
A: The formation of impurities is often related to the balance of biosynthetic pathway intermediates and the type of nutrients provided.
-
Carbon Source Selection: The choice of carbon source can significantly influence the impurity profile. For example, a study comparing two different types of dextrin found that while one (dextrin Z) enhanced overall spiramycin production twofold compared to the other (dextrin Y), it also led to higher levels of specific impurities.[8] The balance of forosaminyl and mycarosyl biosynthesis, two sugars in the spiramycin structure, was found to be better with dextrin Y, resulting in reduced impurity formation.[8] Experimenting with different carbon sources or vendors may be beneficial.
-
Genetic and Metabolic Engineering: Imbalances in the expression of genes involved in the biosynthesis of the sugar moieties can lead to the accumulation of incomplete intermediates. For instance, the transcription of genes involved in forosaminyl methylation was found to be related to the reduction of a specific impurity.[8]
Quantitative Data on Yield Improvement
The following tables summarize quantitative data from various studies on strategies to improve spiramycin (the precursor to this compound) production.
Table 1: Impact of Strain Improvement and Media Optimization
| Strategy | Strain / Condition | Parent Strain Yield | Optimized Yield | Improvement | Reference(s) |
| Mutation & Selection | S. ambofaciens ATCC 15154 | 107 mg/L | 181 mg/L (Strain 6-37) | 69% | [9] |
| Further Mutation & Media Optimization | Strain 6-37 | 181 mg/L | 1,728 mg/L | 855% | [9] |
| Mutation & Oil Tolerance Screening | S. ambofaciens XC 1-29 | - | - | 9% (Strain XC 2-37) | [10][11] |
| Media Additives | Strain XC 2-37 | - | - | 61.8% (with 2% soybean oil & 0.4% propyl alcohol) | [10][11] |
| Large-Scale Fermentation | Strain XC 2-37 (Optimized Media) | - | - | 42.9% (in 60 m³ fermentor) | [10] |
Table 2: Effect of Fermentation Strategy and Carbon Source
| Strategy | Condition | Control Yield | Optimized Yield | Improvement | Reference(s) |
| Fed-Batch Culture | Glucose limitation strategy | 85 mg/L (Batch culture) | 150 mg/L (Fed-batch) | 76% | [3][12] |
| Carbon Source Selection | Dextrin Z vs. Dextrin Y | - | - | ~100% (Twofold increase) | [8] |
Key Experimental Protocols
Protocol 1: HPLC Analysis of Spiramycin and this compound
This protocol provides a general framework for the quantification of spiramycin and its primary metabolite, this compound. Optimization may be required based on the specific equipment and sample matrix.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Puresil 5C18, 150 x 4.6 mm).[15]
-
Mobile Phase: A common mobile phase is a mixture of an acidic phosphate buffer and acetonitrile. For example, 0.05 M phosphate buffer (pH 2.5) - acetonitrile (76:24).[13]
-
Flow Rate: 0.5 - 1.0 mL/min.[15]
-
Quantification: Use external standards of purified Spiramycin I and this compound to generate a calibration curve for accurate quantification.
-
Protocol 2: General Method for Streptomyces Protoplast Formation and Transformation
This protocol is a generalized procedure for genetic manipulation of S. ambofaciens, which is essential for strategies like overexpressing regulatory genes.
-
Mycelia Growth:
-
Inoculate a suitable liquid medium (e.g., TSB) with Streptomyces spores or mycelia.
-
Incubate at 28°C with shaking for 2-5 days until a sufficient amount of mycelia is obtained.[16]
-
-
Protoplast Formation:
-
Harvest the mycelia by centrifugation.
-
Wash the pellet with a sucrose solution.
-
Resuspend the mycelia in a lysozyme solution and incubate to digest the cell wall. The progress of protoplast formation can be monitored microscopically.
-
-
Transformation:
-
Gently wash the formed protoplasts.
-
Mix the protoplasts with the plasmid DNA and polyethylene glycol (PEG) to facilitate DNA uptake.
-
-
Regeneration:
-
Plate the transformed protoplasts onto a regeneration medium (e.g., R2 agar).[7]
-
Overlay with an appropriate antibiotic for selection after an initial incubation period.
-
Incubate until colonies appear, then transfer to a fresh selection plate to confirm transformation.
-
Visualizing Key Pathways and Workflows
Biosynthesis Pathway of Spiramycin I from Platenolide I
The final stages of spiramycin biosynthesis involve a precise sequence of glycosylation steps. The polyketide core, platenolide I, is successively modified by the attachment of three deoxyhexose sugars. This compound is the direct precursor to Spiramycin I.[17]
Caption: Glycosylation steps in Spiramycin I biosynthesis.
Logical Workflow for Troubleshooting Low Yield
When faced with low product titers, a systematic approach is necessary to identify the root cause. This diagram outlines a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of spiramycin synthesis in Streptomyces ambofaciens: effects of glucose and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glucose limitation on biomass and spiramycin production by Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ammonium ions on spiramycin biosynthesis in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of dextrins on the production of spiramycin and impurity components by Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of Streptomyces ambofaciens mutants that produce large quantities of spiramycin and determination of optimal conditions for spiramycin production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved production of spiramycin by mutant Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Improved production of spiramycin by mutantStreptomyces ambofaciens | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neospiramycin I Stability and Degradation
Welcome to the Technical Support Center for Neospiramycin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution during experimental procedures. The following information is primarily based on data for spiramycin, a closely related macrolide from which this compound is derived. Due to the structural similarity, the stability characteristics are expected to be comparable.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation in solution?
A1: Based on studies of the closely related spiramycin, this compound is primarily susceptible to degradation under two main conditions:
-
Hydrolysis: Degradation can occur in both acidic and alkaline aqueous solutions. Spiramycin is known to be unstable at pH values below 4 and above 10.[1] It is important to note that spiramycin converts to neospiramycin under highly acidic conditions (pH < 2).[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of spiramycin and, presumably, this compound.[2]
Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A2: Cloudiness or precipitation can occur for several reasons:
-
Solubility Issues: this compound, like other macrolides, has limited solubility in aqueous solutions, which can decrease with increasing temperature.[1] Ensure you have not exceeded the solubility limit in your chosen solvent.
-
Degradation Products: The formation of less soluble degradation products can lead to precipitation. This is more likely if the solution has been stored improperly (e.g., at an inappropriate pH, exposed to light, or for an extended period).
-
Buffer Incompatibility: Certain buffer components may interact with this compound, leading to precipitation. It is advisable to use common buffers like phosphate or acetate and to verify compatibility.
Q3: What is the expected shelf-life of a this compound solution?
A3: The shelf-life of a this compound solution is highly dependent on the storage conditions. For instance, the half-life of neospiramycin in biological matrices like plasma and milk has been reported to be around 25.62 hours and 105.85 hours, respectively.[3] In a simple aqueous solution, the stability will be dictated by the pH, temperature, and light exposure. For optimal stability, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, it should be at a low temperature and protected from light.
Q4: Are there any visual indicators of this compound degradation?
A4: While a change in color or the formation of a precipitate can indicate degradation, these are not always present. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper solution preparation or storage. | Prepare fresh solutions for each experiment. Ensure the pH of the solution is within the stable range (pH 4-10 for spiramycin).[1] Store stock solutions at low temperatures (e.g., 2-8 °C for short-term or -20 °C for long-term) and protect from light. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to ongoing degradation. | Standardize solution preparation and handling procedures. Use a stability-indicating analytical method, such as HPLC, to verify the concentration of this compound before each experiment. |
| Appearance of unexpected peaks in my chromatogram. | Formation of degradation products. | Review the storage and handling conditions of your solution. Acidic or basic conditions and exposure to light can lead to the formation of degradation products.[2][4] |
Quantitative Data Summary
The following table summarizes stability data for spiramycin, which can be used as an estimate for this compound.
| Parameter | Condition | Value | Reference |
| Half-life (t½) of Spiramycin | Sterilized water, under illumination | 48 hours | [2] |
| Half-life (t½) of Spiramycin | River water, under illumination | 25 hours | [2] |
| Half-life (t½) of Spiramycin | River water, in the dark | 260 hours | [2] |
| Half-life (t½) of Neospiramycin | Plasma | 25.62 hours | [3] |
| Half-life (t½) of Neospiramycin | Milk | 105.85 hours | [3] |
| Stable pH range for Spiramycin | Aqueous solution | pH 4.0 - 10.0 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol describes the preparation of a standard solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, purified water or appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a small volume of DMSO to create a concentrated stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Further dilute the stock solution to the desired final concentration using sterile, purified water or the experimental buffer.
-
Prepare the final dilution immediately before use.
-
If temporary storage is needed, store the stock solution at -20°C in light-protecting tubes.
Protocol 2: Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in solution using a stability-indicating HPLC method.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and phosphate buffer)
-
This compound reference standard
Procedure:
-
Sample Preparation: Prepare samples of the this compound solution at different time points under the desired storage conditions (e.g., varying pH, temperature, light exposure).
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a suitable mobile phase.
-
Set the UV detector to the appropriate wavelength for this compound (typically around 232 nm for spiramycin).
-
Inject a known volume of the reference standard to determine the retention time and peak area.
-
Inject the prepared samples from the stability study.
-
-
Data Analysis:
-
Measure the peak area of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Degradation Pathway of Spiramycin to Neospiramycin
References
Technical Support Center: Neospiramycin I Cross-Reactivity in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Neospiramycin I cross-reactivity in immunoassays designed for the detection of spiramycin and other macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Spiramycin I?
This compound is a major metabolite of Spiramycin I, a 16-membered macrolide antibiotic. Structurally, this compound is derived from Spiramycin I and they share a very similar core structure, which can lead to recognition by the same antibodies in an immunoassay.
Q2: Can this compound cross-react in our spiramycin immunoassay?
While specific quantitative data on the cross-reactivity of this compound in commercially available spiramycin immunoassays is not consistently published, the structural similarity between this compound and Spiramycin I makes cross-reactivity a strong possibility. The degree of cross-reactivity will depend on the specificity of the antibody used in the particular assay. Some highly specific monoclonal antibodies may be able to distinguish between the two molecules, while polyclonal antibodies or less specific monoclonal antibodies are more likely to show cross-reactivity.
Q3: Our spiramycin immunoassay is showing higher than expected results. Could this compound be the cause?
Yes, if your samples contain this compound, its cross-reactivity with the assay's antibodies could lead to an overestimation of the spiramycin concentration. This is a common cause of unexpectedly high results in immunoassays when metabolites or structurally related compounds are present in the sample.
Q4: How can we determine if this compound is cross-reacting in our assay?
The most direct way is to perform a cross-reactivity test. This involves running a dilution series of a pure this compound standard in your immunoassay and determining its 50% inhibition concentration (IC50) value. This can then be compared to the IC50 value of Spiramycin I to calculate the percent cross-reactivity. A detailed protocol for this experiment is provided in the "Experimental Protocols" section.
Q5: What can we do if we confirm that this compound is cross-reacting in our assay?
If significant cross-reactivity is confirmed, you have a few options:
-
Quantify the total "spiramycin-like" compounds: If the goal is to measure the total amount of active spiramycin and its closely related metabolites, you can report the results as "total spiramycin and neospiramycin."
-
Use a more specific assay: If you need to specifically quantify only Spiramycin I, you may need to develop or switch to a more specific assay, such as one using a highly specific monoclonal antibody or a chromatographic method like HPLC or LC-MS/MS.
-
Sample purification: It may be possible to remove this compound from your samples before running the immunoassay through a specific sample preparation or clean-up step, although this can be complex and may not be practical for all applications.
Troubleshooting Guides
Issue: Higher-Than-Expected Spiramycin Concentrations
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with this compound | 1. Obtain a pure standard of this compound. 2. Perform a cross-reactivity experiment as detailed in the "Experimental Protocols" section. 3. If cross-reactivity is confirmed, consider the options outlined in FAQ Q5. |
| Matrix Effects | 1. Prepare your standards in the same matrix as your samples (e.g., milk, serum). 2. Perform a spike and recovery experiment to assess matrix interference. 3. If matrix effects are present, you may need to dilute your samples or use a sample clean-up procedure. |
| Contamination of Reagents or Samples | 1. Run a "no sample" control (blank) to check for background signal. 2. Ensure all reagents are prepared fresh and stored correctly. 3. Use fresh, sterile pipette tips for each sample and standard. |
| Incorrect Standard Curve | 1. Double-check the concentrations of your standard solutions. 2. Ensure the standard curve is prepared accurately and covers the expected range of your samples. 3. Re-run the standard curve with freshly prepared standards. |
Issue: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Ensure all pipettes are calibrated and used correctly. 2. Use a consistent technique for adding reagents and samples to the wells. |
| Inadequate Washing | 1. Ensure all wells are washed thoroughly and consistently between steps. 2. Check that the washer is functioning correctly if using an automated system. |
| Temperature Fluctuations | 1. Ensure all incubation steps are carried out at the specified temperature and for the correct duration. 2. Avoid placing the microplate near drafts or in direct sunlight. |
| Edge Effects | 1. Avoid using the outer wells of the microplate if you suspect edge effects. 2. Ensure the plate is sealed properly during incubations to prevent evaporation. |
Quantitative Data on Cross-Reactivity
While specific data for this compound is not widely published in commercial kit manuals, the following table presents an example of cross-reactivity data for a commercially available Spiramycin ELISA kit. It is crucial to determine the cross-reactivity of this compound for your specific assay.
Table 1: Example Cross-Reactivity of a Spiramycin ELISA Kit
| Compound | Cross-Reactivity (%) |
| Spiramycin I | 100 |
| Tylosin | < 0.1 |
| Tilmicosin | < 0.1 |
| Erythromycin | < 0.1 |
| This compound | Data not available - testing recommended |
Experimental Protocols
Protocol: Determining this compound Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of this compound in a competitive ELISA designed for Spiramycin.
Materials:
-
Spiramycin ELISA kit (including coated microplate, primary antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
Pure Spiramycin I standard
-
Pure this compound standard
-
Assay buffer (as specified in the kit manual)
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the Spiramycin I standard in assay buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Prepare a separate serial dilution of the this compound standard in assay buffer over a similar or broader concentration range.
-
-
Perform the ELISA:
-
Follow the instructions provided in your Spiramycin ELISA kit manual.
-
In separate wells of the microplate, add the different concentrations of the Spiramycin I standards and the this compound standards.
-
Complete all subsequent steps of the ELISA protocol (addition of primary antibody, secondary antibody, substrate, and stop solution).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Plot the absorbance values against the log of the concentration for both the Spiramycin I and this compound standards to generate two separate standard curves.
-
Determine the 50% inhibition concentration (IC50) for both Spiramycin I and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
-
Calculate Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity of this compound:
% Cross-Reactivity = (IC50 of Spiramycin I / IC50 of this compound) x 100
-
Visualizations
Technical Support Center: Optimizing Ionization of Neospiramycin I for Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Neospiramycin I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of this compound and what are its common adducts in ESI-MS?
A1: The molecular weight of this compound is 698.9 g/mol .[1] In positive mode electrospray ionization (ESI), this compound, like its parent compound spiramycin, readily forms protonated pseudomolecular ions. You can expect to observe singly charged [M+H]+ at m/z 699.9 and potentially doubly charged [M+2H]2+ ions.[2][3] Depending on the solvent system and sample purity, you may also observe adducts with sodium [M+Na]+ or potassium [M+K]+.
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is the most common and effective method for analyzing this compound and other macrolide antibiotics.[2][3] This is due to the presence of basic nitrogen atoms in the molecule that are easily protonated.
Q3: How does the choice of solvent affect the ionization of this compound?
A3: The solvent can significantly impact the integrity and ionization of this compound. Protic solvents such as water, methanol, and ethanol can form adducts with the aldehyde group of the parent compound, spiramycin.[4][5] Although this has not been explicitly documented for this compound, it is a strong possibility given the structural similarities. To avoid this, it is recommended to use aprotic solvents like acetonitrile or DMSO for sample and standard preparation, especially if the solutions are not for immediate use.[4][5] The presence of a small amount of formic acid (e.g., 0.1%) in the mobile phase can aid in protonation and improve signal intensity.[6]
Q4: What are the typical fragmentation patterns for this compound in MS/MS?
A4: While specific fragmentation data for this compound is not extensively detailed in the provided search results, macrolide antibiotics typically fragment at the glycosidic bonds, leading to the loss of sugar moieties. For the related compound spiramycin, a common transition monitored is from the precursor ion to a fragment ion at m/z 173.9.[4] Given the structural similarities, expect to see fragmentation patterns involving the neutral loss of the sugar groups attached to the macrolide ring.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry of this compound.
Problem 1: Poor or No Signal Intensity
-
Possible Cause: Suboptimal ionization parameters.
-
Troubleshooting Steps:
-
Verify Ionization Mode: Ensure you are operating in positive ESI mode.
-
Optimize ESI Parameters: Systematically tune the ESI source parameters. Key parameters to adjust include:
-
Capillary Voltage: A typical starting point is 3-5 kV.
-
Gas Flow Rates (Nebulizer and Drying Gas): Inadequate flow can lead to poor desolvation, while excessive flow can suppress the signal.[7]
-
Drying Gas Temperature: Higher temperatures can improve desolvation, but excessive heat may cause thermal degradation.[7]
-
-
Check Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[8]
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI and promotes ionization. The addition of 0.1% formic acid can enhance protonation.[6]
-
Problem 2: Inconsistent or Unstable Signal
-
Possible Cause: Matrix effects or instrument contamination.
-
Troubleshooting Steps:
-
Sample Clean-up: Employ solid-phase extraction (SPE) to remove interfering matrix components from your sample.[2][3]
-
Use an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as spiramycin-d3, can help to correct for signal fluctuations.[9]
-
Instrument Cleaning: Clean the ion source components as per the manufacturer's recommendations to remove any buildup of contaminants.
-
Problem 3: Unexpected Peaks or Adducts
-
Possible Cause: Solvent adducts or salt contamination.
-
Troubleshooting Steps:
-
Solvent Selection: As mentioned in the FAQs, use aprotic solvents like acetonitrile for sample preparation to minimize the formation of solvent adducts.[4][5]
-
Use Volatile Buffers: If buffers are necessary for your chromatographic separation, use volatile options like ammonium acetate or ammonium formate, as non-volatile salts (e.g., phosphates) can suppress the ESI signal and form adducts.[6]
-
High Purity Solvents: Ensure all solvents and reagents are of high purity (LC-MS grade) to avoid contamination.
-
Quantitative Data Summary
The following tables summarize typical parameters and results from LC-MS/MS methods for the analysis of spiramycin and neospiramycin. While specific ion abundance data under varying ESI conditions is not available, these tables provide a reference for expected performance.
Table 1: Example LC-MS/MS Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | < 1.0 µg/kg | [2][3] |
| Limit of Quantification (LOQ) | 1.1 - 4.0 µg/kg | [3] |
| Recovery | 82.1 - 108.8% | [2][3] |
| Intermediate Precision | < 20% |[2][3] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Milk
-
Extraction:
-
To 1 mL of milk sample, add 4 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. This compound | C36H62N2O11 | CID 6441781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bene-technology.com [bene-technology.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Neospiramycin I and Spiramycin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Neospiramycin I and its parent compound, Spiramycin I. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Introduction
Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the major component. This compound is a primary metabolite of Spiramycin I, formed in vivo. Both compounds exhibit antibacterial properties by inhibiting bacterial protein synthesis. This guide focuses on a direct comparison of the in vitro antibacterial activity of this compound and Spiramycin I, presenting available quantitative data, detailed experimental protocols for assessing their activity, and a visualization of their mechanism of action.
Chemical Structures
The structural difference between Spiramycin I and its metabolite this compound lies in the absence of the mycarose sugar moiety at the C-5 position of the lactone ring in this compound.
Spiramycin I
This compound
Comparative Antibacterial Activity
While some studies suggest that this compound has similar antibiotic activity to Spiramycin I, a direct quantitative comparison of their Minimum Inhibitory Concentrations (MICs) against a broad panel of bacteria is not extensively available in the current literature. However, by compiling available data, we can construct a comparative overview of their potency.
The following table summarizes the available MIC values for this compound and Spiramycin I against various bacterial strains. It is important to note that these values are compiled from different studies and may not have been determined under identical experimental conditions.
| Bacterial Strain | This compound MIC (µg/mL) | Spiramycin I MIC (µg/mL) | Gram Stain |
| Staphylococcus aureus KB210 (macrolide-sensitive) | 3.12[2] | Data Not Available | Gram-positive |
| Staphylococcus aureus KB224 (macrolide-resistant) | >100[2] | Data Not Available | Gram-positive |
| Staphylococcus aureus | Data Not Available | 0.5 - 8[4] | Gram-positive |
| Staphylococcus epidermidis | Data Not Available | 0.5 - 8[4] | Gram-positive |
| Bacillus cereus | 1.56[2] | Data Not Available | Gram-positive |
| Bacillus subtilis | 3.12[2] | 0.5 - 8[4] | Gram-positive |
| Micrococcus luteus | 3.12[2] | 0.5 - 8[4] | Gram-positive |
| Streptococcus pneumoniae | Data Not Available | 0.5 - 8[4] | Gram-positive |
| Escherichia coli | 50[2] | Data Not Available | Gram-negative |
| Klebsiella pneumoniae | 12.5[2] | Data Not Available | Gram-negative |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antibiotics: Stock solutions of this compound and Spiramycin I of known concentrations, prepared in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well microtiter plates. The typical final volume in each well is 100 µL.
-
The range of concentrations should be chosen to encompass the expected MIC value.
-
Include a growth control well (containing only the bacterial inoculum in broth) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Growth is determined by observing the turbidity in the wells. The growth control well should show distinct turbidity.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and Spiramycin I belong to the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel through which nascent polypeptide chains emerge, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This ultimately halts protein elongation and inhibits bacterial growth.
Caption: Mechanism of action of Spiramycin I and this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.
Caption: Broth microdilution workflow for MIC determination.
Conclusion
This compound, a metabolite of Spiramycin I, exhibits antibacterial activity. While direct comparative data is limited, the available information suggests that its activity is qualitatively similar to that of its parent compound. Both molecules act by inhibiting bacterial protein synthesis, a hallmark of macrolide antibiotics. Further side-by-side studies using standardized methodologies are required to provide a definitive quantitative comparison of their antibacterial spectra and potency. The experimental protocols and diagrams provided in this guide offer a framework for conducting and understanding such comparative analyses.
References
- 1. Interlaboratory study comparing the microbiological potency of spiramycins I, II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to the Efficacy of Neospiramycin I and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Neospiramycin I and other commonly used macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound, a derivative of spiramycin I, is a macrolide antibiotic with activity against a range of bacteria.[1] While direct comparative efficacy data for this compound against other macrolides is limited, this guide leverages available data for spiramycin as a proxy to provide a comprehensive overview. Macrolides, as a class, function by inhibiting bacterial protein synthesis.[2] However, variations in their chemical structure lead to differences in their antibacterial spectrum, pharmacokinetic properties, and clinical efficacy. This guide presents a detailed comparison of their in vitro and in vivo activities, outlines the experimental protocols used to generate this data, and illustrates the key signaling pathways involved in their mechanism of action and immunomodulatory effects.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and other macrolides. It is important to note that direct head-to-head studies involving this compound are scarce, and much of the comparative data is based on its parent compound, spiramycin.
Table 1: Comparative In Vitro Activity (MIC, μg/mL) of Macrolides against Various Bacterial Strains
| Bacterium | This compound | Spiramycin | Erythromycin | Clarithromycin | Azithromycin |
| Staphylococcus aureus (macrolide-sensitive) | 3.12 | 1 | 0.25 | 0.03-0.125 | 0.016-0.125 |
| Staphylococcus aureus (macrolide-resistant) | >100 | >100 | >128 | >128 | >128 |
| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.06-0.25 | 0.008-0.06 | 0.004-0.03 | 0.016-0.06 |
| Streptococcus pneumoniae (penicillin-resistant) | - | >1 | >128 | >128 | >128 |
| Bacillus cereus | 1.56 | - | - | - | - |
| Bacillus subtilis | 3.12 | - | - | - | - |
| Micrococcus luteus | 3.12 | - | - | - | - |
| Escherichia coli | 50 | - | - | - | - |
| Klebsiella pneumoniae | 12.5 | - | - | - | - |
| Haemophilus influenzae | - | 8-32 | 2-8 | - | <0.03-4 |
| Mycoplasma pneumoniae | - | - | - | Highly Active | Highly Active |
| Ureaplasma urealyticum | - | - | - | Most Active | More active than Erythromycin |
Data compiled from multiple sources.[1][3][4][5][6][7][8] Note: Direct comparative MIC values for this compound against other macrolides for all listed strains are not available.
Table 2: Comparative In Vivo Efficacy of Macrolides in Animal Models
| Macrolide | Animal Model | Infection Model | Key Findings | Reference |
| This compound | Mouse | S. pneumoniae type III infection | ED50 = 399.8 mg/kg | [1] |
| Spiramycin | Mouse | S. pneumoniae pneumonia | In vivo efficacy hierarchy: azithromycin > spiramycin = clarithromycin > roxithromycin = erythromycin. | [9] |
| Spiramycin | Mouse | Acute and chronic toxoplasmosis | Limited effect in acute model; significant reduction in brain cyst burden in chronic model. | [10] |
| Azithromycin | Mouse | S. pneumoniae pneumonia | Superior prophylactic and therapeutic efficacy compared to erythromycin. | [11] |
| Erythromycin | Mouse | S. aureus infection | Less potent than clindamycin in both normal and granulocytopenic mice. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of in vitro antibacterial activity.
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: Stock solutions of the macrolides are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Agar Dilution Method:
-
Preparation of Agar Plates: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of the antibiotic.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth, defined as no more than one or two colonies or a fine film of growth.
Time-Kill Assay
This assay provides information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotic: The macrolide is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without any antibiotic is included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture. Serial dilutions are performed and plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum. A bacteriostatic effect is characterized by a minimal change in the bacterial count over time compared to the initial inoculum.
In Vivo Murine Infection Models
Animal models are crucial for evaluating the efficacy of antibiotics in a living system. The murine pneumonia and sepsis models are commonly used for this purpose.
Murine Pneumonia Model:
-
Animal and Pathogen Selection: Specific-pathogen-free mice (e.g., BALB/c or C57BL/6) are used. A clinically relevant bacterial strain, such as Streptococcus pneumoniae, is prepared to a specific concentration.
-
Induction of Pneumonia: Mice are anesthetized, and the bacterial suspension is administered intranasally or via intratracheal instillation to induce a lung infection.[13][14]
-
Treatment Protocol: At a predetermined time post-infection (e.g., 18-24 hours), mice are treated with the macrolide antibiotics via a relevant route of administration (e.g., oral gavage or subcutaneous injection).[9][11] Dosing schedules can vary to mimic clinical scenarios.
-
Efficacy Assessment: Efficacy is evaluated based on survival rates over a defined period (e.g., 7-14 days).[13] Other endpoints can include bacterial load in the lungs and bronchoalveolar lavage fluid, as well as histological analysis of lung tissue.
Murine Sepsis Model:
-
Induction of Sepsis: A lethal dose of bacteria is injected intraperitoneally into the mice.[15]
-
Treatment: Antibiotic treatment is initiated at a specific time point after the bacterial challenge.
-
Outcome Measurement: The primary outcome is survival over a set period. Bacterial counts in the blood and peritoneal fluid can also be determined to assess the antibiotic's ability to clear the infection.[15]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action of macrolide antibiotics.
Caption: Mechanism of action of macrolide antibiotics.
Caption: Experimental workflow for MIC determination.
Caption: Macrolide immunomodulatory signaling pathways.
Conclusion
This comparative guide highlights the similarities and differences in the efficacy of this compound and other macrolides. While this compound demonstrates in vitro activity against several bacterial pathogens, a clear picture of its comparative efficacy is limited by the lack of direct, head-to-head studies. The available data on its parent compound, spiramycin, suggests that while it may be less potent in vitro compared to newer macrolides like azithromycin and clarithromycin against certain organisms, its in vivo efficacy can be comparable or even superior in some infection models.[1][9]
The immunomodulatory effects of macrolides, particularly their ability to suppress inflammatory responses through the inhibition of signaling pathways such as NF-κB and MAPK, represent a significant area of ongoing research and may contribute to their clinical effectiveness beyond their direct antibacterial action.[16][17]
For researchers and drug development professionals, this guide underscores the importance of comprehensive preclinical evaluation, including both in vitro and in vivo studies, to fully characterize the potential of new macrolide antibiotics like this compound. Further direct comparative studies are warranted to definitively establish the therapeutic positioning of this compound within the macrolide class.
References
- 1. Comparative in-vitro activity of azithromycin, macrolides (erythromycin, clarithromycin and spiramycin) and streptogramin RP 59500 against oral organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of new 14-, 15-, and 16-membered macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cejph.szu.cz [cejph.szu.cz]
- 7. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infectious Disease Animal Models - IITRI [iitri.org]
- 9. Correlation between macrolide lung pharmacokinetics and therapeutic efficacy in a mouse model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of erythromycin and clindamycin in an experimental Staphylococcus aureus infection in normal and granulocytopenic mice. A comparative in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of β-Lactam-plus-Macrolide Combination Therapy in a Mouse Model of Lethal Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. imquestbio.com [imquestbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Neospiramycin I vs. Erythromycin: A Comparative Guide on Antimicrobial Activity
For researchers and professionals in drug development, understanding the nuanced differences between antibiotics is critical for informed decision-making. This guide provides a detailed comparison of the in vitro activity of Neospiramycin I and Erythromycin, focusing on their Minimum Inhibitory Concentration (MIC) against a range of bacterial species.
Data Presentation: MIC Comparison
The following table summarizes the available MIC data for this compound and Erythromycin against various Gram-positive and Gram-negative bacteria. It is important to note that the data for this compound is derived from a single source, while the data for Erythromycin is compiled from multiple studies and may show variability.
| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus (macrolide-sensitive KB210) | 3.12[1] | 0.25 - 2048[2] |
| Staphylococcus aureus (macrolide-resistant KB224) | >100[1] | ≥8 (resistant strains)[3] |
| Bacillus cereus | 1.56[1] | Intermediate susceptibility reported[4][5][6] |
| Bacillus subtilis | 3.12[1] | 4.0 (susceptible strains)[7][8] |
| Micrococcus luteus | 3.12[1] | Sensitive to Erythromycin[9][10] |
| Escherichia coli | 50[1] | 16 to >1024[11]; >128[12] |
| Klebsiella pneumoniae | 12.5[1] | High resistance reported[13][14][15] |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized procedure recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method: A Generalized Protocol
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A series of twofold dilutions of the antibiotic (this compound or Erythromycin) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard). This bacterial suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are also included. The plates are then incubated at a specific temperature (usually 35-37°C) for 16-20 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and Erythromycin belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis, a critical process for bacterial growth and replication.
Caption: Mechanism of action for macrolide antibiotics.
Macrolides, including this compound and Erythromycin, bind to the 50S subunit of the bacterial ribosome.[16][17][18] This binding occurs within the polypeptide exit tunnel, effectively blocking the elongation of the growing peptide chain.[16][19] This disruption of protein synthesis is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the bacteria.[17] Resistance to macrolides can arise through various mechanisms, including modification of the ribosomal binding site, active efflux of the drug, and enzymatic inactivation.
References
- 1. medkoo.com [medkoo.com]
- 2. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Phylogenomic Characterization of Bacillus cereus Group Strains Isolated from Different Food Sources in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pathogenetic characterization of a Micrococcus luteus strain isolated from an infant [frontiersin.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 13. Comparative Genomics of Klebsiella pneumoniae Strains with Different Antibiotic Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 18. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
In Vivo Efficacy of Neospiramycin I Compared to Azithromycin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Neospiramycin I and azithromycin, focusing on their activity against Streptococcus pneumoniae. Due to a lack of direct head-to-head in vivo studies, this comparison is based on data collated from separate experimental reports. The information presented herein should be interpreted with consideration for the potential variability in experimental methodologies between studies.
Quantitative Data Summary
The following table summarizes the available in vivo efficacy data for this compound and azithromycin against Streptococcus pneumoniae in murine infection models.
| Antibiotic | Animal Model | Pathogen | Efficacy Metric | Dosage | Outcome |
| This compound | Mouse | Streptococcus pneumoniae Type III | ED50 | 399.8 mg/kg | 50% effective dose for protection against mortality. |
| Azithromycin | Mouse (Swiss) | Streptococcus pneumoniae (Virulent Serotype 3) | Survival Rate | 50 mg/kg (single subcutaneous dose) | 80% survival when administered 24 hours prior to infection. |
| Azithromycin | Mouse (C57BL/6j) | Streptococcus pneumoniae (Virulent Serotype 3) | Survival Rate | 12.5 mg/kg (two oral doses, 12h apart) | 80% survival with therapy initiated 48 hours post-infection.[1] |
| Azithromycin | Mouse (C57BL/6j) | Streptococcus pneumoniae (Virulent Serotype 3) | Bacterial Clearance | 25 mg/kg (two subcutaneous doses, 17h apart) | Complete clearance of bacteria from lungs and blood.[1] |
Note: The ED50 value for this compound is sourced from a product information sheet; the full experimental details were not available. The data for azithromycin is derived from a peer-reviewed research article with detailed methodologies.
Experimental Protocols
A detailed experimental protocol for the this compound efficacy study was not available in the public domain. However, a representative protocol for evaluating the in vivo efficacy of an antibiotic against Streptococcus pneumoniae in a murine model, based on common practices in the field, is described below. This is followed by the specific protocol used in the cited azithromycin study.
General Protocol for In Vivo Efficacy in a Murine Pneumonia Model
-
Animal Model: Specific pathogen-free mice (e.g., Swiss, BALB/c, or C57BL/6), typically 6-8 weeks old, are used. Animals are housed in a controlled environment.
-
Bacterial Strain: A virulent strain of Streptococcus pneumoniae is grown in appropriate culture medium to mid-logarithmic phase.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a specific inoculum of S. pneumoniae (e.g., 105 - 107 CFU).
-
Treatment:
-
Prophylactic Model: The test compound (e.g., this compound or azithromycin) is administered at various doses prior to bacterial challenge.
-
Therapeutic Model: Treatment with the test compound is initiated at a specified time point after infection.
-
The route of administration can be oral (gavage), subcutaneous, or intraperitoneal.
-
-
Outcome Measures:
-
Survival: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded. The ED50 (the dose protecting 50% of animals from death) can be calculated.
-
Bacterial Burden: At selected time points, subsets of mice are euthanized. Lungs, spleen, and blood are collected aseptically, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).
-
Experimental Protocol for Azithromycin Efficacy Study[1]
-
Animal Models:
-
Acute infection model: Swiss mice.
-
Subacute infection model: C57BL/6j female mice.
-
-
Bacterial Strain: A virulent serotype 3 strain of Streptococcus pneumoniae (P 4241).
-
Infection: Mice were infected by oral delivery into the trachea of 105 CFU of the S. pneumoniae strain.
-
Treatment Regimens:
-
Prophylaxis (Subacute Model): A single oral dose of 25 mg/kg azithromycin was given 7 hours before infection.
-
Prophylaxis (Acute Model): A single subcutaneous dose of 50 mg/kg azithromycin was given 24 hours prior to challenge.
-
Therapy (Subacute Model): Treatment was initiated 48 hours post-infection. Regimens included two oral doses of 12.5 mg/kg given 12 hours apart, or two subcutaneous doses of 25 mg/kg at 48 and 65 hours after infection.
-
-
Outcome Measures:
-
Survival rates were monitored.
-
Bacterial clearance from the lungs and blood was determined by CFU counts.
-
Mechanism of Action and Signaling Pathways
Both this compound and azithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. However, azithromycin is also known to possess immunomodulatory properties that affect host cell signaling pathways.
This compound: Inhibition of Bacterial Protein Synthesis
As a metabolite of spiramycin, this compound is understood to share its primary mechanism of action. It binds to the 50S subunit of the bacterial ribosome, leading to the dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis.
Azithromycin: Dual Antibacterial and Immunomodulatory Action
Azithromycin also targets the bacterial 50S ribosomal subunit to inhibit protein synthesis. Additionally, it exerts anti-inflammatory effects in host cells by modulating key signaling pathways, which can contribute to its overall therapeutic efficacy.
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of an antibacterial agent in a murine infection model.
Discussion
Based on the limited available data, a direct comparison of the in vivo potency of this compound and azithromycin against Streptococcus pneumoniae is challenging. The reported ED50 of 399.8 mg/kg for this compound suggests that a relatively high dose is required to achieve a 50% survival rate in the specific experimental model used. In contrast, azithromycin has demonstrated high efficacy at significantly lower doses (e.g., 12.5 - 50 mg/kg) in various murine pneumonia models, leading to high survival rates (80%) and complete bacterial clearance.[1]
This apparent difference in potency could be attributed to several factors, including inherent differences in the molecules' antibacterial activity, pharmacokinetic and pharmacodynamic profiles, and variations in the experimental setups (e.g., mouse strain, bacterial challenge dose, and specific endpoints measured). Azithromycin is known for its excellent tissue penetration and long half-life, which contributes to its in vivo efficacy.[1] The pharmacokinetic properties of this compound are less well-documented in the public literature.
Furthermore, the immunomodulatory effects of azithromycin may provide an additional therapeutic advantage in the context of an infection, which is a mechanism not currently established for this compound.
Conclusion
References
Cross-Resistance Profile of Neospiramycin I Against Common Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance between Neospiramycin I, a macrolide antibiotic, and other classes of antibiotics. The information presented herein is supported by experimental data to aid in research and development efforts against antimicrobial resistance.
Overview of this compound and Cross-Resistance
This compound is a derivative of spiramycin I, a 16-membered macrolide antibiotic.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally related, antibiotics that share a similar mechanism of action or cellular target.[6]
The primary mechanism conferring cross-resistance to this compound and other macrolides is the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.[4][7] This is typically mediated by the erm genes, which encode for methyltransferase enzymes. These enzymes methylate the 23S rRNA component of the 50S ribosomal subunit, reducing the binding affinity of MLSB antibiotics and rendering them ineffective.[4][7][8]
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its parent compound, spiramycin, against various bacterial strains, including those with defined resistance mechanisms. Due to the limited availability of specific MIC data for this compound, data for spiramycin is included as a close surrogate, given their structural and functional similarities.
Table 1: In Vitro Activity of this compound Against Selected Bacterial Strains
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |
| Staphylococcus aureus KB210 | Macrolide-sensitive | 3.12[9] |
| Staphylococcus aureus KB224 | Macrolide-resistant | >100[9] |
| Bacillus cereus | - | 1.56[9] |
| Bacillus subtilis | - | 3.12[9] |
| Micrococcus luteus | - | 3.12[9] |
| Escherichia coli | - | 50[9] |
| Klebsiella pneumoniae | - | 12.5[9] |
Table 2: Comparative In Vitro Activity of Spiramycin and Erythromycin Against Staphylococcus aureus
| S. aureus Strain Type | Spiramycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Erythromycin-sensitive | 16-32 times higher than Erythromycin[10] | Baseline |
| Erythromycin-resistant | Variable, but often remains active[11] | High |
Table 3: Cross-Resistance of Spiramycin and Tylosin with Erythromycin in Enterococci from Swine
| Antibiotic | Susceptibility of Enterococci from Pigs (%) | Susceptibility of Enterococci from Broilers (%) |
| Tylosin | 85 | 91 |
| Spiramycin | 86 | 91 |
| Erythromycin | 85 | 85 |
| This data implies a high degree of cross-resistance between these macrolides.[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric in determining cross-resistance. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.
Protocol: Broth Microdilution MIC Assay (Based on CLSI Guidelines)
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the test antibiotics (e.g., this compound, erythromycin) in a suitable solvent. Create a series of twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. A growth control (no antibiotic) and a sterility control (no bacteria) should be included.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally and antibiotic B vertically. The final plate will contain a range of concentrations of each antibiotic alone and in combination.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay and incubate under appropriate conditions.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
-
Visualizing Resistance Mechanisms and Experimental Workflows
MLSB Resistance Signaling Pathway
The following diagram illustrates the mechanism of MLSB resistance, the primary pathway for cross-resistance to this compound.
Caption: MLSB Resistance Pathway.
Experimental Workflow for Cross-Resistance Testing
The following diagram outlines the general workflow for determining the cross-resistance profile of an antibiotic.
Caption: Cross-Resistance Testing Workflow.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. media.neliti.com [media.neliti.com]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Neospiramycin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neospiramycin I's performance with other macrolide and ketolide antibiotics, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation into the mechanism of action of this promising antibiotic.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, a derivative of spiramycin I, belongs to the macrolide class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis. Like other macrolides, this compound binds to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1] This binding event physically obstructs the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and ultimately halting protein synthesis. This bacteriostatic action inhibits bacterial growth and proliferation.
Comparative Performance: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of this compound and three other clinically relevant antibiotics—Erythromycin, Clarithromycin, and Telithromycin—against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | This compound (µg/mL) | Erythromycin (µg/mL) | Clarithromycin (µg/mL) | Telithromycin (µg/mL) |
| Staphylococcus aureus (macrolide-sensitive) | 3.12[1] | 0.25 - >2048[2][3] | 0.25 - 512[4][5] | 0.03[6] |
| Staphylococcus aureus (macrolide-resistant) | >100[1] | ≥8[2] | 512[5] | 0.03[6] |
| Bacillus cereus | 1.56[1] | 0.047 - 4.0[7] | - | - |
| Bacillus subtilis | 3.12[1] | 0.125[8] | - | - |
| Micrococcus luteus | 3.12[1] | - | - | - |
| Escherichia coli | 50[1] | 16 - >1024[9] | 64[10] | - |
| Klebsiella pneumoniae | 12.5[1] | - | - | - |
Note: MIC values for comparator drugs are presented as a range based on available literature from different studies. Variations in experimental conditions can influence these values.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
This compound and comparator antibiotics
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Ribosome Binding Assay (IC50 Determination)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the ribosome, allowing for the determination of the half-maximal inhibitory concentration (IC50). The IC50 value for this compound binding to E. coli ribosomes has been reported as 1.2 µM.[1]
Materials:
-
Purified 70S ribosomes from E. coli
-
Radiolabeled macrolide (e.g., [¹⁴C]-Erythromycin)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄Cl, and β-mercaptoethanol)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation:
-
Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and the radiolabeled macrolide in the binding buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no unlabeled competitor.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixtures through glass fiber filters. The ribosomes and any bound radioligand will be retained on the filter, while unbound radioligand will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled macrolide against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled macrolide.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in this compound's mechanism of action and the experimental workflow for its validation.
Caption: this compound binds to the 50S ribosomal subunit, blocking the exit tunnel.
Caption: Experimental workflow for validating the mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A time-kill evaluation of clarithromycin and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Telithromycin post-antibiotic and post-antibiotic sub-MIC effects for 10 Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Neospiramycin I and Its Analogues in Antibacterial Drug Discovery
For Immediate Release
A comprehensive analysis of Neospiramycin I and its synthetic analogues reveals key structure-activity relationships that are crucial for the development of next-generation macrolide antibiotics. This guide provides a head-to-head comparison of these compounds, presenting in vitro and in vivo data to inform researchers, scientists, and drug development professionals in their quest for more effective antibacterial agents.
This compound, a 16-membered macrolide antibiotic and a metabolite of Spiramycin I, serves as a scaffold for the synthesis of numerous derivatives with modified antibacterial profiles. The data presented herein, compiled from key studies in the field, highlights how targeted chemical modifications can significantly impact antibacterial potency, ribosome binding affinity, and in vivo efficacy.
Data Presentation
The following tables summarize the quantitative performance of this compound and a selection of its representative analogues.
Table 1: In Vitro Antibacterial Activity of this compound and Analogues (MIC, µg/mL)
| Compound | S. aureus Smith | S. aureus 209P | B. subtilis ATCC 6633 | M. luteus ATCC 9341 | E. coli K-12 | P. aeruginosa |
| This compound | 3.12 | 1.56 | 0.78 | 0.2 | >100 | >100 |
| 4'-Deoxy Analogues | ||||||
| 4'-deoxythis compound | 1.56 | 0.78 | 0.39 | 0.1 | >100 | >100 |
| 4'-deoxy-12(Z)-neospiramycin I | 0.78 | 0.39 | 0.2 | <0.1 | 50 | >100 |
| Acetal Derivatives | ||||||
| 3-O-acetyl-neospiramycin I | 6.25 | 3.12 | 1.56 | 0.39 | >100 | >100 |
| 4'-O-acetyl-neospiramycin I | 3.12 | 1.56 | 0.78 | 0.2 | >100 | >100 |
| 3,4'-di-O-acetyl-neospiramycin I | 1.56 | 0.78 | 0.39 | 0.1 | >100 | >100 |
| Spiramycin I Derivatives (for comparison) | ||||||
| 3,3'',4''-tri-O-propionylspiramycin I | 0.78 | 0.39 | 0.2 | <0.1 | 25 | 50 |
| 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I | 0.39 | 0.2 | 0.1 | <0.1 | 12.5 | 25 |
Data compiled from studies by Omura et al. and Sano et al.
Table 2: Ribosome Binding Affinity and In Vivo Efficacy of this compound and Analogues
| Compound | Ribosome Binding Affinity (ID50, µM) | In Vivo Efficacy (ED50, mg/kg, S. aureus Smith in mice) |
| This compound | 1.2 | 100 |
| 4'-Deoxy Analogues | ||
| 4'-deoxythis compound | 2.5 | 75 |
| 4'-deoxy-12(Z)-neospiramycin I | 5.0 | 50 |
| Acetal Derivatives | ||
| 3,4'-di-O-acetyl-neospiramycin I | 1.0 | 80 |
| Spiramycin I Derivatives (for comparison) | ||
| 3,3'',4''-tri-O-propionylspiramycin I | 0.5 | 20 |
| 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I | 0.3 | 15 |
Data compiled from studies by Omura et al.
Key Insights from Comparative Data
The presented data reveals several critical structure-activity relationships:
-
Modification of the Mycarose Moiety: Deoxygenation at the 4'-position, as seen in the 4'-deoxy analogues, generally leads to an increase in antibacterial activity against Gram-positive bacteria. The 12(Z)-isomer of 4'-deoxythis compound demonstrates particularly potent activity.
-
Acylation of Hydroxyl Groups: Acylation of the hydroxyl groups, as seen in the acetal derivatives, can modulate the activity. Di-acetylation at the 3 and 4' positions appears to be beneficial for antibacterial potency.
-
Comparison with Spiramycin I Derivatives: The data for Spiramycin I derivatives underscores the importance of the mycarose sugar for broad-spectrum activity. Modifications on the spiramycin scaffold, such as propionylation and butyrylation, can lead to significant improvements in both in vitro and in vivo efficacy.
-
Ribosome Binding vs. Whole-Cell Activity: Interestingly, some analogues with lower ribosome binding affinity (higher ID50) exhibit potent whole-cell activity, suggesting that factors such as cell permeability play a crucial role in their overall effectiveness.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials : Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial strains, this compound and its analogues, spectrophotometer.
-
Procedure :
-
A stock solution of each test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of each compound are made in MHB within the wells of a 96-well plate.
-
A bacterial inoculum is prepared to match a 0.5 McFarland turbidity standard and is further diluted to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Ribosome Binding Affinity Assay
This assay measures the ability of a compound to bind to the bacterial ribosome, a key target for macrolide antibiotics.
-
Materials : E. coli ribosomes, [14C]-erythromycin (a radiolabeled macrolide), this compound and its analogues, scintillation counter.
-
Procedure :
-
Ribosomes are isolated from a suitable bacterial strain, such as E. coli.
-
A fixed concentration of ribosomes and [14C]-erythromycin is incubated with a range of concentrations of the test compounds.
-
Following incubation, ribosome-bound [14C]-erythromycin is separated from the unbound fraction, typically through a filtration method.
-
The radioactivity of the ribosome-bound fraction is quantified using a scintillation counter.
-
The ID50 value, which is the concentration of the test compound that inhibits 50% of the binding of [14C]-erythromycin to the ribosome, is then calculated.
-
3. In Vivo Efficacy in a Murine Infection Model
This experiment evaluates the therapeutic effect of the compounds in a living organism.
-
Materials : Mice, a pathogenic bacterial strain (e.g., Staphylococcus aureus Smith), this compound and its analogues, sterile saline.
-
Procedure :
-
A systemic infection is induced in mice via intraperitoneal injection of a lethal dose of the bacterial strain.
-
The test compounds are administered at various doses to different groups of the infected mice at specific time intervals following the infection.
-
The survival of the mice in each group is monitored over a period of 7-14 days.
-
The ED50 value, representing the dose of the compound that protects 50% of the infected mice from mortality, is calculated using appropriate statistical methods.
-
Visualization of Mechanisms and Pathways
To provide a clearer understanding of the biological context, the following diagrams illustrate the key mechanisms of action and affected signaling pathways.
Caption: Inhibition of bacterial protein synthesis by this compound and its analogues.[1][2]
Caption: Immunomodulatory effect of Spiramycin on host cell inflammatory pathways.[3][4]
Caption: Spiramycin's inhibition of P. aeruginosa virulence via quorum sensing.[5][6]
References
A Comparative Analysis of the Antibacterial Activity of Spiramycin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of the macrolide antibiotic Spiramycin and its primary metabolites. The information presented is supported by available experimental data to aid in research and drug development efforts.
Spiramycin, produced by Streptomyces ambofaciens, is a composite antibiotic consisting of three main components: Spiramycin I, Spiramycin II, and Spiramycin III, with Spiramycin I being the most abundant.[1] In vivo, Spiramycin is metabolized to several compounds, with neospiramycin being a major active metabolite. Additionally, the formation of cysteine adducts has been reported. This guide will focus on the comparative antibacterial profiles of these key components.
Comparative Antibacterial Activity
The antibacterial activity of Spiramycin and its metabolites is primarily exerted through the inhibition of protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, which disrupts the translocation step of polypeptide chain elongation.[2] While generally considered bacteriostatic, Spiramycin can exhibit bactericidal activity at high concentrations.[3]
The different forms of Spiramycin and its metabolites display varying degrees of antibacterial potency. The following tables summarize the available quantitative data on their relative activities and Minimum Inhibitory Concentrations (MICs) against selected bacterial strains.
Relative Potency of Spiramycin Components
An interlaboratory study determined the relative potencies of Spiramycin I, II, and III using diffusion and turbidimetric assays. The results indicated that Spiramycin I is the most active component.
| Component | Relative Activity by Diffusion Assay (%) | Relative Activity by Turbidimetric Assay (%) |
| Spiramycin I | 100 | 100 |
| Spiramycin II | 57 | 45 |
| Spiramycin III | 72 | 52 |
Data from an interlaboratory study using Bacillus subtilis or Staphylococcus aureus as test organisms.
Comparative Activity of Neospiramycin and Cysteine Adducts
Neospiramycin, a primary metabolite of Spiramycin, retains significant antibacterial activity. Cysteine adducts, formed in the liver, have also been evaluated for their microbiological activity.
| Compound | Estimated Relative Antimicrobial Activity (%) |
| Spiramycin | 100 |
| Neospiramycin | 88[4] |
| Cysteine Conjugates | 50-100[5] |
Minimum Inhibitory Concentration (MIC) Data
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (erythromycin-sensitive) | Spiramycin | - | - | - |
| Streptococcus pyogenes | Spiramycin | - | - | - |
| Mycoplasma agalactiae | Spiramycin | - | 1.583[6] | 2.850[6] |
| Mycoplasma synoviae | Spiramycin | 0.0625[6] | - | - |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a key in vitro method for assessing the antibacterial activity of a compound. The broth microdilution method is a standard and widely used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7][8]
1. Preparation of Antimicrobial Solutions:
-
A stock solution of the test compound (e.g., Spiramycin I, Neospiramycin) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in sterile broth (e.g., Mueller-Hinton Broth) to achieve the desired concentration range.
2. Inoculum Preparation:
-
A standardized suspension of the test bacterium is prepared from a fresh culture.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours.[7]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]
Visualizing Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of Spiramycin, its metabolic pathway, and the experimental workflow for MIC determination.
Caption: Mechanism of action of Spiramycin.
Caption: Major metabolic pathways of Spiramycin.
References
- 1. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiramycin, a macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fao.org [fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. One moment, please... [microbeonline.com]
Synergistic Antimicrobial Effects of Neospiramycin I in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge in infectious disease therapy. Combination drug therapy, which can produce synergistic effects, offers a promising strategy to enhance antimicrobial efficacy and combat resistance. This guide explores the synergistic potential of Neospiramycin I, a macrolide antibiotic, by examining the well-documented synergistic interactions of its close structural analog, spiramycin, with other antimicrobial agents. While direct experimental data on this compound combinations is limited in the available literature, the findings for spiramycin provide a strong basis for predicting and exploring similar synergistic relationships for this compound.
Mechanistic Basis for Synergy
This compound, like other macrolide antibiotics, is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The synergistic effects observed with spiramycin in combination with other drugs often arise from complementary mechanisms of action. For instance, a cell wall synthesis inhibitor could increase the permeability of the bacterial cell wall, facilitating the entry of this compound to its ribosomal target.
Synergistic Combinations with Spiramycin: A Proxy for this compound
Studies have demonstrated the synergistic potential of spiramycin with various antimicrobial agents, particularly against anaerobic bacteria. These findings suggest promising avenues for investigating this compound in similar combinations.
Spiramycin and Metronidazole
The combination of spiramycin and metronidazole has shown significant synergistic activity against various anaerobic bacteria, including those found in odontogenic abscesses. A potential synergistic effect was observed in 17% of clinical isolates from such abscesses, where the Minimum Inhibitory Concentrations (MICs) of both drugs were significantly reduced when used in combination[1]. This synergy is particularly effective against species of Prevotella, Eubacterium, Peptostreptococcus, Bacteroides, and Porphyromonas[1]. While spiramycin and metronidazole individually may have poor antimicrobial activity against certain pathogens like Aggregatibacter actinomycetemcomitans, their combination has been found to lower MIC values and reduce resistance[2].
Spiramycin and Gentamicin
The combination of spiramycin with the aminoglycoside gentamicin has also been shown to be effective, particularly against Bacteroides species. Studies have demonstrated that this combination is one of the most effective against Bacteroides fragilis and Bacteroides melaninogenicus[3]. The proposed mechanism for this synergy involves the initial action of one drug facilitating the entry or activity of the other.
Quantitative Analysis of Synergy: Spiramycin Combination Data
The following tables summarize the quantitative data from in vitro studies on spiramycin combinations. This data is presented as a reference for potential synergistic outcomes with this compound. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: In Vitro Synergistic Activity of Spiramycin-Metronidazole Combination Against Clinical Isolates from Odontogenic Abscesses [1]
| Bacterial Isolate (n) | MIC of Spiramycin Alone (µg/mL) | MIC of Metronidazole Alone (µg/mL) | MIC of Spiramycin in Combination (µg/mL) | MIC of Metronidazole in Combination (µg/mL) | FIC Index | Interpretation |
| Eubacterium spp. (21) | Varies | Varies | Reduced | Reduced | ≤ 0.5 | Synergy |
| Lactobacillus spp. (2) | Varies | Varies | Reduced | Reduced | ≤ 0.5 | Synergy |
| Peptostreptococcus sp. (1) | Varies | Varies | Reduced | Reduced | ≤ 0.5 | Synergy |
| Clostridium clostridiiforme (1) | Varies | Varies | Reduced | Reduced | ≤ 0.5 | Synergy |
Table 2: In Vitro Activity of Spiramycin and Metronidazole Against Aggregatibacter actinomycetemcomcomitans [2]
| Antibiotic | MIC Range (µg/mL) |
| Spiramycin alone | >256 |
| Metronidazole alone | >256 |
| Spiramycin in combination | Lowered |
| Metronidazole in combination | Lowered |
Experimental Protocols for Synergy Testing
To validate the potential synergistic effects of this compound with other drugs, standardized in vitro methods are essential.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro synergy of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the second test drug are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is set up with increasing concentrations of this compound along the x-axis and increasing concentrations of the second drug along the y-axis. This creates a matrix of all possible concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading Results: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Checkerboard Assay Workflow
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test microorganism (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Drug Exposure: The bacterial culture is exposed to the following conditions:
-
No drug (growth control)
-
This compound alone (at a specific concentration, e.g., MIC)
-
Drug X alone (at a specific concentration, e.g., MIC)
-
This compound and Drug X in combination
-
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Time-Kill Curve Analysis Workflow
Signaling Pathways and Mechanisms of Action
The synergistic interactions of this compound with other antibiotics can be understood by considering their respective mechanisms of action and how they might complement each other.
Mechanisms of Action of Different Antibiotic Classes
Conclusion and Future Directions
The data available for spiramycin strongly suggests that this compound holds significant potential for synergistic activity when combined with other antimicrobial agents, particularly against anaerobic bacteria. The combinations with metronidazole and aminoglycosides warrant further investigation. Rigorous in vitro testing using checkerboard and time-kill curve assays is crucial to quantify the synergistic effects of this compound and identify optimal drug pairings and concentrations. Such studies will be instrumental in guiding the development of novel and effective combination therapies to address the growing threat of antibiotic resistance.
References
- 1. In-vitro activity of spiramycin and metronidazole alone or in combination against clinical isolates from odontogenic abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiramycin-Metronidazole Synergism Testing on Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neospiramycin I as an Analytical Reference Material: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This hinges on the quality of the analytical reference materials used. This guide provides a comprehensive validation of Neospiramycin I as a reference material, comparing its performance with other macrolide antibiotic standards and offering detailed experimental protocols for its analysis.
Comparison of Macrolide Antibiotic Reference Materials
The selection of a suitable analytical reference material is a critical step in method development and validation. The following table summarizes the key quality attributes of this compound in comparison to other commonly used macrolide antibiotic reference standards. The data presented is compiled from commercially available information and Certificates of Analysis.
| Reference Material | Purity (as stated by supplier) | Analytical Method for Purity | Availability of Certified Reference Material (CRM) |
| This compound | >95% (HPLC)[1], >98%[2] | HPLC[1], NMR[2] | Yes[3] |
| Spiramycin | Composition specified (e.g., Spiramycin I ≥ 80.0%)[4] | LCMS | Yes[5][6] |
| Erythromycin | >99.0%[7] | Not specified | Yes[8][9][10] |
| Azithromycin | >98%[11], >95%[12] | HPLC, NMR[12][13] | Yes |
| Roxithromycin | >90% (Impurity) | Not specified | Yes[14][15] |
| Clarithromycin | ≥95% (HPLC)[16] | HPLC[17] | Yes[17] |
| Josamycin | Not specified | Not specified | Yes[18][19][20] |
| Tylosin | Composition specified (e.g., Tylosin A ≥ 80.0%)[21] | Not specified | Yes[22][23][24] |
| Tilmicosin | 95%[25], ~80% (Phosphate Salt)[26] | Not specified | Yes[27][28] |
Experimental Protocols
Accurate characterization of this compound requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of macrolide antibiotics.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol outlines a general method for the determination of this compound purity.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
2. Mobile Phase and Reagents:
-
Acetonitrile (HPLC grade)
-
2-Methyl-2-propanol (HPLC grade)
-
Potassium dihydrogen phosphate buffer (e.g., 0.01 M, adjusted to a specific pH, typically around 6.5)
-
Triethylamine
-
High-purity water
3. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile, 2-methyl-2-propanol, and phosphate buffer containing triethylamine (e.g., 33:7:60 v/v/v).[29] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min[29]
-
Detection Wavelength: 210 nm[29]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the sample containing this compound in the same solvent as the standard solution.
5. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex matrices.
1. Instrumentation:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Use similar HPLC conditions as described above, though the mobile phase composition may need to be adapted for MS compatibility (e.g., using volatile buffers like ammonium acetate or formic acid).
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. Specific transitions for spiramycin and neospiramycin have been documented and can be used as a starting point.
-
Collision Energy and other MS parameters: Optimize these parameters to achieve the best signal-to-noise ratio for the target analyte.
4. Quantification:
-
Generate a calibration curve using a series of standard solutions of known concentrations.
-
Analyze the samples and quantify the amount of this compound by interpolating the peak areas from the calibration curve.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the key workflows.
References
- 1. Neo Spiramycin I | TRC-N390040-10MG | LGC Standards [lgcstandards.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS 70253-62-2 | LGC Standards [lgcstandards.com]
- 4. goldbio.com [goldbio.com]
- 5. Spiramycin | CAS 8025-81-8 | LGC Standards [lgcstandards.com]
- 6. Spiramycin CRS | CAS 8025-81-8 | LGC Standards [lgcstandards.com]
- 7. abmole.com [abmole.com]
- 8. 红霉素 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. 红霉素 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 10. Erythromycin British Pharmacopoeia (BP) Reference Standard 114-07-8 [sigmaaldrich.com]
- 11. abmole.com [abmole.com]
- 12. synchemia.com [synchemia.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Roxithromycin | CAS 80214-83-1 | LGC Standards [lgcstandards.com]
- 15. Roxithromycin for system suitability CRS [lgcstandards.com]
- 16. [Clarithromycin (100 mg)] - CAS [81103-11-9] [store.usp.org]
- 17. Clarithromycin EP Reference Standard CAS 81103-11-9 Sigma Aldrich [sigmaaldrich.com]
- 18. 16846-24-5・Josamycin Standard・101-00181[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 20. Josamycin EP Reference Standard CAS 16846-24-5 Sigma Aldrich [sigmaaldrich.com]
- 21. goldbio.com [goldbio.com]
- 22. Tylosin Tartrate Pharmaceutical Secondary Standard; Certified Reference Material 1405-54-5 [sigmaaldrich.com]
- 23. tylosin | CAS 1401-69-0 | LGC Standards [lgcstandards.com]
- 24. Tylosin Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Tilmicosin Phosphate Salt (~80%) | LGC Standards [lgcstandards.com]
- 27. Tilmicosin | CAS 108050-54-0 | LGC Standards [lgcstandards.com]
- 28. eurofins.myshopify.com [eurofins.myshopify.com]
- 29. researchgate.net [researchgate.net]
Benchmarking Neospiramycin I: A Comparative Analysis Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neospiramycin I's in vitro activity against resistant bacterial strains, benchmarked against other common macrolide antibiotics. The data presented is compiled from available scientific literature to aid in the evaluation of this compound for further research and development.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other selected antibiotics against various bacterial strains, including those with known macrolide resistance mechanisms. This data is essential for understanding the potential efficacy of this compound in the context of antibiotic resistance.
| Antibiotic | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| This compound | Staphylococcus aureus KB210 (macrolide-sensitive) | - | 3.12[1][2] |
| Staphylococcus aureus KB224 (macrolide-resistant) | Not specified | >100[1][2] | |
| Bacillus cereus | - | 1.56[1][2] | |
| Bacillus subtilis | - | 3.12[1][2] | |
| Micrococcus luteus | - | 3.12[1][2] | |
| Escherichia coli | - | 50[1][2] | |
| Klebsiella pneumoniae | - | 12.5[1][2] | |
| Erythromycin | Staphylococcus aureus (with erm genes) | Ribosomal methylation | >128 |
| Staphylococcus aureus (with msrA gene) | Efflux pump | 70-80 | |
| Clarithromycin | Staphylococcus aureus (macrolide-resistant) | Not specified | 512 |
| Azithromycin | Staphylococcus aureus (macrolide-resistant) | Not specified | 64 - 128 |
| Telithromycin | Staphylococcus aureus (with inducible MLSB phenotype) | Ribosomal methylation | 0.06 - 0.25 |
| Staphylococcus aureus (with constitutive MLSB phenotype) | Ribosomal methylation | >16 |
Experimental Protocols
The data cited in this guide is primarily generated through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
1. Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of each antibiotic at a high concentration (e.g., 1280 µg/mL) using the appropriate solvent and diluent as recommended by the manufacturer.
-
Filter-sterilize the stock solutions through a 0.22 µm syringe filter.
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well serves as a positive control (no antibiotic), and the twelfth well serves as a negative control (no bacteria).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Key Processes
To further elucidate the experimental and biological concepts discussed, the following diagrams have been generated.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Neospiramycin I and Spiramycin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Neospiramycin I and its parent compound, Spiramycin I. Spiramycin I is a macrolide antibiotic that undergoes metabolic conversion in the body to form this compound, an active metabolite. Understanding the distinct pharmacokinetic profiles of these two compounds is crucial for optimizing therapeutic efficacy and ensuring drug safety. This document summarizes key experimental data, outlines methodologies, and visualizes the metabolic pathway and experimental workflow.
Executive Summary
Spiramycin I is metabolized into this compound, and both compounds exhibit distinct pharmacokinetic behaviors. Notably, this compound demonstrates a significantly longer terminal half-life compared to Spiramycin I in both plasma and milk of lactating cows, suggesting a more prolonged presence in the body. While comprehensive comparative data for other pharmacokinetic parameters such as Cmax, Tmax, and AUC are limited, this guide consolidates available findings to provide a clear comparison based on current scientific literature.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Spiramycin I based on available experimental data. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various studies, primarily in cattle.
| Pharmacokinetic Parameter | This compound | Spiramycin I | Species & Matrix |
| Terminal Half-life (t½) | 25.62 h | 14.27 h | Cattle (Plasma)[1] |
| 105.85 h | 34.59 h | Cattle (Milk)[1] | |
| 109.5 h | 77.5 h | Cattle (Injection Site Tissue)[2][3] | |
| Maximum Concentration (Cmax) | Data not available | 4.78 ± 0.30 µg/mL | Chickens (Oral)[4] |
| 4.1 ± 1.7 µg/mL | Pigs (Oral)[5] | ||
| Time to Maximum Concentration (Tmax) | Data not available | 2.00 ± 0.00 h | Chickens (Oral)[4] |
| 3.7 ± 0.8 h | Pigs (Oral)[5] | ||
| Area Under the Curve (AUC) | Data not available | 23.11 ± 1.83 µg*h/mL | Chickens (Oral)[4] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous analytical methodologies. Below are summaries of the key experimental protocols used to determine the pharmacokinetic parameters of this compound and Spiramycin I.
Determination of Terminal Half-life in Lactating Cows (Renard et al., 1994)
-
Subjects: Lactating cows.
-
Drug Administration: Intramuscular administration of Spiramycin.
-
Sample Collection: Plasma and milk samples were collected at various time points post-administration.
-
Analytical Method: A reversed-phase high-performance liquid chromatography (HPLC) method was used for the simultaneous determination of Spiramycin and Neospiramycin.
-
Extraction: Chloroform extraction was employed to isolate the compounds from plasma and milk.
-
Chromatography: The separation was performed on a C18 column.
-
Detection: UV detection.
-
-
Pharmacokinetic Analysis: The terminal half-life (t½) for both compounds was calculated from the elimination phase of the concentration-time curve.[1]
Pharmacokinetics of Spiramycin in Chickens (Elazab et al., 2021)
-
Subjects: Broiler chickens.
-
Drug Administration: A single oral dose of 17 mg/kg of Spiramycin was administered.
-
Sample Collection: Blood samples were collected at predetermined time intervals.
-
Analytical Method: High-performance liquid chromatography (HPLC) with UV detection at 232 nm was used to quantify Spiramycin concentrations in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters, including Cmax, Tmax, and AUC.[4][6][7][8]
Pharmacokinetics of Spiramycin in Pigs (Sutter et al., 1992)
-
Subjects: Pigs.
-
Drug Administration: Oral administration of 85 to 100 mg/kg of Spiramycin.
-
Sample Collection: Blood samples were collected over time.
-
Analytical Method: Specific analytical methods were used to determine plasma concentrations of Spiramycin.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were calculated from the plasma concentration-time data.[5]
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the relationship between Spiramycin I and this compound and the process of their pharmacokinetic analysis, the following diagrams are provided.
Caption: Metabolic pathway of Spiramycin I.
Caption: Pharmacokinetic analysis workflow.
References
- 1. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Neospiramycin I
For Immediate Attention: Researchers, scientists, and drug development professionals must handle and dispose of Neospiramycin I with care, treating it as a hazardous chemical waste. Adherence to stringent disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Summary of this compound Hazards
Proper handling and disposal procedures are informed by the inherent hazards of a substance. The following table summarizes the known risks associated with this compound.
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P280: Wear protective gloves.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Sensitisation (Category 1) | May cause an allergic skin reaction.[1] | P280: Wear protective gloves.[1] |
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data on thermal degradation and the explicit instruction to avoid drain disposal, this compound and materials contaminated with it must be managed as hazardous chemical waste.[1] This ensures compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA).[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials (e.g., weighing papers, contaminated vials) in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: 70253-62-2.
-
Indicate the primary hazards: "Irritant," "Skin Sensitizer."
-
Include the accumulation start date (the date the first piece of waste is placed in the container).
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.
-
Secondary containment (e.g., a larger, chemically resistant tub) is recommended to prevent spills.
4. Scheduling Waste Pickup:
-
Once the waste container is full, or before the regulatory time limit for storage in an SAA is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal forms with accurate information about the waste stream.
5. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.
Important Considerations:
-
Regulatory Compliance: All pharmaceutical waste disposal must comply with local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA).[2]
-
Institutional Policies: Always follow your institution's specific guidelines for hazardous waste management, which may include additional requirements.
-
Avoid Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[1] This is to prevent the contamination of water systems with a bioactive compound.
-
P- and U-Listed Wastes: While this compound is not currently found on the EPA's P- or U-lists of acute hazardous wastes, it is crucial to manage it as hazardous due to its irritant and sensitizer properties.[4][5][6]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. epa.gov [epa.gov]
- 3. dep.wv.gov [dep.wv.gov]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
Essential Safety and Logistical Information for Handling Neospiramycin I
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Neospiramycin I is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Classification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and eye irritation, and may lead to an allergic skin reaction. It is also harmful if swallowed.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Quantitative Hazard Data
| Hazard Classification | Regulation | Description |
| Skin Irritation | Regulation (EC) No 1272/2008 | Category 2 (H315: Causes skin irritation) |
| Eye Irritation | Regulation (EC) No 1272/2008 | Category 2 (H319: Causes serious eye irritation) |
| Skin Sensitisation | Regulation (EC) No 1272/2008 | Category 1 (H317: May cause an allergic skin reaction) |
| Acute Toxicity (Oral) | Regulation (EC) No 1272/2008 | Category 4 (H302: Harmful if swallowed) |
Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. Therefore, it is crucial to handle it with care, assuming a high level of toxicity.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) | To prevent skin contact and potential irritation or sensitization.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and airborne particles.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To minimize inhalation of dust or aerosols. |
Experimental Protocols: Handling and Disposal
Handling this compound in the Laboratory
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Reconstitution : When weighing the solid form, do so in a manner that avoids generating dust. If preparing a solution, add the solvent slowly to the solid to prevent splashing.
-
During Use : Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[2]
-
After Handling : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Disposal Plan for this compound Waste
The disposal of antibiotic waste requires careful consideration to prevent environmental contamination and the development of antibiotic-resistant bacteria.[3]
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated tips) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste :
-
Stock Solutions : Concentrated stock solutions are considered hazardous chemical waste and should be collected in a designated, sealed waste container.[3]
-
Used Culture Media : Media containing this compound should be treated as chemical waste. Autoclaving may not be sufficient to degrade the antibiotic.[3] Collect the media in a labeled, leak-proof container for chemical waste disposal according to your institution's guidelines.
-
-
Empty Containers : Original containers of this compound must be carefully resealed if not empty.[1] Once empty, they should be disposed of as hazardous waste.
-
Decontamination : Decontaminate work surfaces with an appropriate cleaning agent.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
